Trolox
Description
Historical Context and Derivation from Tocopherols (B72186)
Trolox is a derivative of tocopherols, which are naturally occurring lipid-soluble antioxidants commonly known as Vitamin E. wikipedia.orgmdpi.com Tocopherols, such as α-tocopherol, are characterized by a chromanol ring structure and a hydrophobic phytyl tail. mdpi.comnih.gov this compound retains the antioxidant-active chromanol ring but has a carboxyl group in place of the phytyl chain, which imparts water solubility. nih.govnih.gov This structural modification is key to its distinct behavior and applications compared to its lipid-soluble counterparts.
Significance as a Water-Soluble Vitamin E Analog
The water solubility of this compound is its defining characteristic and a major reason for its widespread use in research. wikipedia.orgfishersci.senih.govnih.govup.ptnih.govmdpi.com Unlike the lipid-soluble tocopherols that primarily function within biological membranes, this compound can be easily dispersed in aqueous systems. up.pt This makes it particularly convenient for in vitro studies involving biological fluids, cell cultures, and other aqueous environments where lipid-soluble antioxidants are difficult to incorporate effectively. up.pt this compound is considered a potent antioxidant and a water-soluble analog of vitamin E. mdpi.com Its solubility at neutral pH is approximately 3 mg/mL, which is sufficient for common antioxidant assays. mdpi.com
Role as a Reference Antioxidant in Research Methodologies
This compound serves as a crucial reference standard in various antioxidant capacity assays. wikipedia.orgnih.govup.pt Its stable and well-characterized antioxidant activity allows researchers to quantify the antioxidant potential of diverse samples, including biological fluids, food extracts, and chemical compounds, by comparing their activity to that of a known concentration of this compound. wisdomlib.orgtaylorandfrancis.com This comparison is often expressed as "this compound Equivalent Antioxidant Capacity" (TEAC). wisdomlib.orgtaylorandfrancis.commdpi.com
Several widely used antioxidant assays employ this compound as a standard, including:
TEAC (this compound Equivalent Antioxidant Capacity) Assay: This method, often using the ABTS radical cation, measures the ability of a sample to scavenge free radicals compared to this compound. wisdomlib.orgtaylorandfrancis.commdpi.com
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the protective effect of an antioxidant against the oxidative degradation of a fluorescent probe, with results typically expressed as this compound equivalents. nih.govresearchgate.net
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: While not exclusively using this compound as a standard, the DPPH assay, which measures the radical scavenging activity of a compound, can express results in terms of this compound equivalents for comparative purposes. mdpi.commdpi.comresearchgate.net
These methodologies are fundamental in evaluating the antioxidant status of various matrices and understanding the mechanisms of antioxidant action. mdpi.comnih.gov
Detailed research findings highlight this compound's antioxidant activity in various contexts. For instance, studies have investigated the comparative antioxidant activity of this compound and vitamin E in lipid peroxidation studies, demonstrating that while both are effective, their localization (aqueous vs. lipid phase) influences their efficiency. up.pt Research has also explored the potential protective effects of this compound in models of oxidative stress-related conditions, such as Parkinson's disease, where it has shown potential in mitigating oxidative stress and neuroinflammation. mdpi.com Furthermore, studies synthesizing this compound derivatives aim to find compounds with even stronger antioxidant activities than this compound itself. researchgate.netmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEVLJDDWXEYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866306 | |
| Record name | Trolox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53188-07-1, 56305-04-5 | |
| Record name | Trolox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53188-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trolox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-HYDROXY-2,5,7,8-TETRAMETHYLCHROMAN-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18UL9710X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanisms of Action in Oxidative Stress Mitigation
Free Radical Scavenging Mechanisms
Trolox employs several chemical pathways to neutralize free radicals, thereby terminating the chain reactions that lead to cellular damage. These mechanisms primarily involve the transfer of a hydrogen atom or an electron.
In the Hydrogen Atom Transfer (HAT) mechanism, this compound donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable this compound phenoxyl radical (this compound-O•). nih.gov This mechanism is a one-step process. scripps.edu The bond dissociation enthalpy (BDE) of the O-H bond in the antioxidant is a critical parameter for the HAT mechanism. researchgate.net Theoretical studies have shown that for scavenging radicals like the methoxy (B1213986) (˙OCH3), hydroperoxyl (˙OOH), and methylperoxyl (˙OOCHCH2), the HAT mechanism from the phenolic OH group is the predominant pathway in both lipid and aqueous environments (at pH < 11). rsc.orgrsc.org
Reaction: this compound-OH + R• → this compound-O• + RH
The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the this compound molecule to the free radical, forming a this compound radical cation (this compound-OH•+) and an anion of the radical (R-). researchgate.netnih.gov This mechanism is particularly relevant in aqueous solutions for scavenging certain radicals like the hydroxyl radical (•OH). rsc.org The ionization potential (IP) of the antioxidant is the key energetic factor in the SET mechanism. researchgate.net In some contexts, SET is followed by proton transfer (SET-PT), where the radical cation subsequently loses a proton to fully neutralize the radical anion. nih.gov
Reaction: this compound-OH + R• → this compound-OH•+ + R-
The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that is favored in polar, basic solvents. nih.govresearchgate.net First, the this compound molecule deprotonates to form a phenoxide anion (this compound-O-). This anion then transfers an electron to the free radical, regenerating the neutral this compound phenoxyl radical and forming the radical anion. rsc.orgnih.gov The SPLET mechanism is influenced by the proton affinity and electron transfer enthalpy. nih.gov At pH values higher than 11 in aqueous solutions, SPLET is proposed as the main mechanism for scavenging peroxyl and alkoxy radicals. rsc.orgresearchgate.net
Reactions:
this compound-OH ⇌ this compound-O- + H+
this compound-O- + R• → this compound-O• + R-
In the Radical Adduct Formation (RAF) mechanism, the free radical directly adds to the aromatic ring of the this compound molecule, forming a stable adduct. rsc.org This mechanism does not involve the phenolic hydroxyl group directly but instead utilizes the electron-rich aromatic system. RAF is a significant pathway for the scavenging of highly reactive species like the hydroxyl radical (•OH) in both lipid and aqueous environments. rsc.orgresearchgate.net The formation of radical adducts is thermodynamically favored and occurs at positions with sp2 hybridized carbon atoms within the this compound structure. nih.gov
Reaction: this compound-OH + R• → [this compound(R)-OH]•
This compound demonstrates high reactivity towards various ROS, which are primary mediators of oxidative stress in biological systems. nih.gov Its effectiveness varies depending on the specific type of ROS and the surrounding medium. rsc.orgrsc.org
Peroxyl radicals are key intermediates in lipid peroxidation. This compound is an efficient scavenger of peroxyl radicals, a process crucial for inhibiting lipid peroxidation chain reactions. nih.govnih.gov The primary mechanism for scavenging peroxyl radicals is generally considered to be Hydrogen Atom Transfer (HAT) in both lipid and aqueous media (at physiological pH). rsc.org In aqueous solutions, this compound is highly effective against peroxyl radicals, though its efficacy is somewhat reduced in lipid environments. rsc.org The reaction rate of this compound with peroxyl radicals is a key determinant of its antioxidant capacity. mdpi.com
| Radical | Environment | Predominant Mechanism(s) |
|---|---|---|
| Hydroxyl (•OH) | Aqueous | HAT, RAF, SET, SPLET rsc.org |
| Hydroxyl (•OH) | Lipid | HAT, RAF rsc.org |
| Peroxyl (ROO•) | Aqueous (pH < 11) | HAT rsc.org |
| Peroxyl (ROO•) | Aqueous (pH > 11) | SPLET rsc.org |
| Peroxyl (ROO•) | Lipid | HAT rsc.org |
| Alkoxy (RO•) | Aqueous (pH < 11) | HAT rsc.org |
| Alkoxy (RO•) | Aqueous (pH > 11) | SPLET rsc.org |
| Alkoxy (RO•) | Lipid | HAT rsc.org |
| Compound | Relative Activity |
|---|---|
| This compound | 1.0 |
| alpha-tocopherol (B171835) | 0.7 |
| alpha-carotene | 0.5 |
| beta-carotene | 0.3 |
| lutein | 0.4 |
| probucol | 0.3 |
Scavenging of Specific Reactive Oxygen Species (ROS)
Antioxidant and Prooxidant Duality
Like many antioxidants, this compound can exhibit a dual role, acting as a prooxidant under certain conditions. nih.govmdpi.com This duality is a complex phenomenon influenced by factors such as its concentration and the presence of metal ions. nih.govmdpi.com The prooxidant activity often stems from the formation of the this compound phenoxyl radical, which, under specific circumstances, can initiate oxidative processes. nih.gov
The concentration of this compound is a critical determinant of its antioxidant versus prooxidant behavior. nih.govmdpi.com Research in various cell lines has demonstrated a clear biphasic effect.
Antioxidant Activity: At lower concentrations, typically in the range of 2.5 to 15 µM, this compound effectively reduces basal levels of reactive oxygen species, exhibiting a protective antioxidant effect. nih.govresearchgate.netnih.gov
Prooxidant Activity: As the concentration increases, its antioxidant activity diminishes and eventually reverses. nih.govresearchgate.net At higher concentrations, for example from 40 to 160 µM, this compound shows a dose-dependent prooxidant effect, leading to an increase in intracellular oxidative stress. nih.govresearchgate.netnih.gov This can result in cytotoxicity, lipid peroxidation, and oxidation of glutathione (B108866). nih.govmdpi.com
Table 2: Concentration-Dependent Effects of this compound in HeLa Cells
| Concentration Range (µM) | Observed Effect |
|---|---|
| 2.5 - 15 | Antioxidant |
| 20 | Disappearance of antioxidant activity |
| 40 - 160 | Prooxidant (dose-dependent) |
The presence of redox-active transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can significantly promote the prooxidant activity of this compound. nih.govnih.gov
In the presence of Cu²⁺, this compound can reduce it to Cu⁺. nih.gov This reduced copper ion can then participate in Fenton-like reactions, reducing molecular oxygen and generating highly reactive hydroxyl radicals, which can initiate lipid peroxidation. nih.gov This prooxidant effect is particularly evident in systems like copper-induced low-density lipoprotein (LDL) oxidation, especially when endogenous lipophilic antioxidants like alpha-tocopherol have been depleted. nih.gov
Similarly, this compound can exhibit prooxidant effects with ferric ions (Fe³⁺). nih.gov It can reduce Fe³⁺ to Fe²⁺, which in turn can catalyze the formation of hydroxyl radicals from hydrogen peroxide. nih.govnih.gov this compound has also been shown to stimulate ferric ion-catalyzed ascorbate (B8700270) oxidation, suggesting it possesses some iron-chelating activity that may be involved in its prooxidant actions. nih.gov
Interaction with Other Antioxidants
This compound, as a water-soluble analog of vitamin E, actively participates in the complex antioxidant network, where different antioxidants cooperate to provide enhanced protection against oxidative stress. mdpi.com Its interactions are not merely additive; they often involve synergistic regeneration cycles that restore the antioxidant capacity of this compound and its partners. Key interactions have been observed with ascorbic acid, thiol-containing compounds, and flavonoids.
Synergistic Action with Ascorbic Acid (Vitamin C)
Research on cold-stored human red blood cells (RBCs) demonstrated this synergistic effect. A combination of sodium l-ascorbate (SA) and this compound was found to be significantly more effective at mitigating oxidative stress and hemolysis compared to the individual antioxidants. nih.gov The study highlighted that while SA alone failed to reduce storage-induced hemolysis, the SA/Trolox combination significantly inhibited hemolysis, lipid peroxidation (LPO), and the depletion of glutathione (GSH), while enhancing the total antioxidant capacity (TAC). nih.gov
Table 1: Effect of Sodium Ascorbate (SA) and this compound Combination on Stored Red Blood Cells
| Parameter | Effect of SA/Trolox Combination | Reference |
|---|---|---|
| Hemolysis | Significantly Inhibited | nih.gov |
| Lactate (B86563) Dehydrogenase (LDH) Leakage | Significantly Inhibited | nih.gov |
| Lipid Peroxidation (LPO) | Significantly Inhibited | nih.gov |
| Glutathione (GSH) Depletion | Significantly Inhibited | nih.gov |
| Total Antioxidant Capacity (TAC) | Enhanced | nih.gov |
Recycling by Thiol Antioxidants
The antioxidant network extends to thiol-containing compounds like glutathione (GSH) and dihydrolipoate (B1233209). These compounds can facilitate the ascorbate-dependent recycling of this compound. nih.govresearchgate.net Research using electron spin resonance (ESR) to monitor this compound phenoxyl radicals showed that dihydrolipoate, in particular, synergistically enhances the recycling of this compound in the presence of ascorbate. nih.govresearchgate.net
The mechanism involves the regeneration of ascorbate from its two-electron oxidation product, dehydroascorbate. Dihydrolipoate was found to regenerate ascorbate at a much faster rate and with greater efficiency than equivalent concentrations of GSH. nih.govresearchgate.net This rapid regeneration of ascorbate ensures the continued reduction of the this compound radical, effectively suppressing its presence until both the dihydrolipoate and ascorbate are consumed. nih.gov While GSH can also contribute to this cycle, its lower efficiency in regenerating ascorbate makes it less effective in driving the sustained recycling of this compound. nih.govresearchgate.net
Table 2: Comparison of Dihydrolipoate and Glutathione in Ascorbate-Dependent this compound Recycling
| Compound | Effect on this compound Radical Suppression (in presence of Ascorbate) | Efficiency in Ascorbate Regeneration | Reference |
|---|---|---|---|
| Dihydrolipoate | Suppressed this compound radicals until both dihydrolipoate and ascorbate were consumed. | High rate and efficiency. | nih.govresearchgate.net |
| Glutathione (GSH) | This compound radicals reappeared immediately after ascorbate was depleted (at lower concentrations). | Slower rate and lower efficiency compared to dihydrolipoate. | nih.govresearchgate.net |
Variable Interactions with Flavonoids
The interaction between this compound and flavonoids can be complex, resulting in either synergistic or antagonistic effects. The outcome is largely dependent on the molecular structure of the flavonoid. ias.ac.in Studies using the Oxygen Radical Absorbance Capacity (ORAC) method on binary mixtures of this compound with different flavonoids revealed distinct patterns. ias.ac.in
A synergistic, or positive non-additive, co-antioxidant effect was observed in mixtures containing O-glucosylated flavonoids, such as rutin (B1680289) and naringin. ias.ac.in Conversely, an antagonistic, or negative non-additive, effect was seen in mixtures with non-O-glucosylated flavonoids like quercetin (B1663063) and morin. ias.ac.inresearchgate.net These latter flavonoids have a lower oxidation potential and bond dissociation enthalpy (BDE) of their most reactive hydroxyl group, which contributes to the antagonistic outcome. ias.ac.in
Table 3: Co-Antioxidant Effects of Flavonoids in a Binary Mixture with this compound
| Flavonoid | Structural Feature | Observed Effect with this compound | Reference |
|---|---|---|---|
| Rutin | O-glucosylated | Synergistic | ias.ac.in |
| Naringin | O-glucosylated | Synergistic | ias.ac.in |
| Quercetin | Non-O-glucosylated | Antagonistic | ias.ac.inresearchgate.net |
| Morin | Non-O-glucosylated | Antagonistic | ias.ac.in |
In Vitro and Ex Vivo Research Methodologies for Assessing Trolox Activity
Spectrophotometric and Fluorometric Assays
A variety of in vitro assays are employed to quantify the antioxidant capacity of substances by measuring their ability to scavenge free radicals or reduce oxidants. These methods often utilize spectrophotometry or fluorometry to detect changes in color or fluorescence intensity. Trolox, a water-soluble analog of vitamin E, is a cornerstone of this research, serving as the universal standard against which the antioxidant capacity of other compounds is measured. activeconceptsllc.comenigmadiagnostics.comwikipedia.org The results of these assays are typically expressed in this compound Equivalents (TE), providing a standardized metric for comparison.
The this compound Equivalent Antioxidant Capacity (TEAC) assay, also known as the ABTS assay, is a widely used method for determining the total antioxidant capacity of a sample. enigmadiagnostics.comwikipedia.org The core principle involves the generation of the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), a stable, blue-green chromophore. enigmadiagnostics.com This radical is produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. enigmadiagnostics.com
When an antioxidant, such as this compound, is introduced, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing the vibrant blue-green color to fade. enigmadiagnostics.comyoutube.com The degree of discoloration is directly proportional to the concentration of antioxidants in the sample. This change is measured spectrophotometrically by the decrease in absorbance, typically at a wavelength of 734 nm. enigmadiagnostics.comyoutube.com The antioxidant capacity of a test sample is quantified by comparing its effect to that of this compound, and the results are expressed as this compound Equivalents (TEAC). enigmadiagnostics.comresearchgate.net The assay is versatile, as the ABTS•+ radical is soluble in both aqueous and organic media, allowing for the analysis of both hydrophilic and lipophilic antioxidants. youtube.comcellbiolabs.com
Table 1: Key Parameters of the TEAC / ABTS Assay
| Parameter | Description | Typical Value |
|---|---|---|
| Radical | 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | ABTS•+ |
| Detection Method | Spectrophotometry | Absorbance decrease |
| Wavelength | Maximum absorbance of ABTS•+ | 734 nm enigmadiagnostics.comyoutube.com |
| Standard | Water-soluble vitamin E analog | This compound |
| Units | This compound Equivalent Antioxidant Capacity | TEAC |
| Mechanism | Electron Transfer (ET) and Hydrogen Atom Transfer (HAT) | Neutralization of ABTS•+ enigmadiagnostics.com |
The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay is another prevalent spectrophotometric method for evaluating antioxidant activity. mdpi.comresearchgate.net This assay utilizes the stable free radical DPPH•, which has a deep violet color in solution due to its delocalized odd electron. zen-bio.com
The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the DPPH• radical. zen-bio.com This process neutralizes the radical, converting it to its reduced form, DPPH-H. This reduction is accompanied by a stoichiometric loss of absorbance and a color change from violet to a pale yellow. zen-bio.com The scavenging activity is monitored by the decrease in absorbance at the characteristic wavelength of the DPPH radical, approximately 515-517 nm. zen-bio.comweebly.com this compound is used as a standard antioxidant, and a standard curve is generated by plotting the percentage of DPPH• inhibition against different concentrations of this compound. mdpi.com The results for test compounds are then expressed as this compound equivalents. weebly.com
Table 2: Research Findings for the DPPH Assay
| Parameter | Description | Typical Value |
|---|---|---|
| Radical | 2,2-Diphenyl-1-picrylhydrazyl | DPPH• |
| Detection Method | Spectrophotometry | Absorbance decrease |
| Wavelength | Maximum absorbance of DPPH• | ~517 nm zen-bio.com |
| Standard | Positive control and reference standard | This compound zen-bio.com |
| Units | This compound Equivalents (TE) or IC50 | µmol TE/g, mg/mL |
| Reaction Time | Time to reach stable endpoint | 30-60 minutes in the dark weebly.com |
The Ferric Reducing Antioxidant Power (FRAP) assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gove3s-conferences.org The assay reagent contains a complex of Fe³⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ), which is colorless. The reaction is conducted under acidic conditions (pH 3.6). nih.gov
Antioxidants in the sample act as reductants, donating an electron to the ferric-TPTZ (Fe³⁺-TPTZ) complex. nih.gov This reduction generates the ferrous-TPTZ (Fe²⁺-TPTZ) complex, which exhibits an intense blue color. nih.gov The change in color is measured by the increase in absorbance at a wavelength of 593 nm. nih.gove3s-conferences.org The FRAP value is determined by comparing the absorbance change produced by the sample with that of a this compound standard curve. nih.gov The results are therefore expressed as this compound Equivalents. e3s-conferences.org This method is considered simple and rapid, providing a direct measure of the total reducing power of a sample. nih.gov
Table 3: Characteristics of the FRAP Assay
| Parameter | Description | Typical Value |
|---|---|---|
| Reactant | Ferric-TPTZ complex | Fe³⁺-TPTZ |
| Product | Ferrous-TPTZ complex | Fe²⁺-TPTZ (Blue) |
| Detection Method | Spectrophotometry | Absorbance increase |
| Wavelength | Maximum absorbance of Fe²⁺-TPTZ | 593 nm nih.gov |
| Standard | Reference antioxidant | This compound nih.gov |
| Units | this compound Equivalents (TE) | µmol TE/g |
The Oxygen Radical Absorbance Capacity (ORAC) assay is a fluorometric method that measures the ability of an antioxidant to inhibit the decline in fluorescence caused by radical-induced oxidation. activeconceptsllc.comlabmanager.com It is considered a benchmark for assessing antioxidant capacity, particularly against peroxyl radicals, a common type of reactive oxygen species in the body. cellbiolabs.com
In the ORAC assay, a fluorescent probe, typically fluorescein, is mixed with the antioxidant sample. activeconceptsllc.com The reaction is initiated by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). activeconceptsllc.com As AAPH thermally decomposes, it generates peroxyl radicals that quench the fluorescence of the probe. Antioxidants present in the sample protect the fluorescent probe by scavenging these radicals, thereby slowing the rate of fluorescence decay. cellbiolabs.com The fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). cellbiolabs.com A standard curve is prepared using various concentrations of this compound, and the ORAC values of the samples are expressed as this compound Equivalents. activeconceptsllc.comlabmanager.com
Table 4: ORAC Assay Research Data
| Parameter | Description | Typical Value |
|---|---|---|
| Radical Generator | Source of peroxyl radicals | AAPH activeconceptsllc.com |
| Probe | Fluorescent molecule | Fluorescein activeconceptsllc.com |
| Detection Method | Fluorometry | Fluorescence decay |
| Standard | Water-soluble vitamin E analog | This compound (e.g., 12.5–200 µM) activeconceptsllc.com |
| Quantification | Area Under the Curve | Net AUC cellbiolabs.com |
| Units | this compound Equivalents | µM TE activeconceptsllc.com |
The N,N-dimethyl-p-phenylenediamine (DMPD) assay is a spectrophotometric method used to determine the total antioxidant capacity of a sample. bioquochem.com The principle of this assay is based on the formation of a stable and colored DMPD radical cation (DMPD•+), which is typically purple and has a maximum absorbance around 505-553 nm. tandfonline.com
This radical cation is generated by reacting DMPD with a suitable oxidizing agent in an acidic buffer. tandfonline.com When an antioxidant compound is added, it donates a hydrogen atom to the DMPD•+, reducing it to its colorless form. bioquochem.com This causes a decolorization of the solution, and the decrease in absorbance is proportional to the amount of antioxidant present. bioquochem.com The reaction is rapid, and the endpoint is stable. tandfonline.com The antioxidant efficiency is measured against this compound, which is used to create a standard calibration curve, and the results are expressed as this compound Equivalents. bioquochem.comtandfonline.com
Table 5: DMPD Assay Parameters
| Parameter | Description | Typical Value |
|---|---|---|
| Radical | N,N-dimethyl-p-phenylenediamine radical cation | DMPD•+ (Purple) |
| Detection Method | Spectrophotometry | Absorbance decrease |
| Wavelength | Maximum absorbance of DMPD•+ | 505 nm tandfonline.com or 553 nm |
| Standard | Reference antioxidant | This compound bioquochem.com |
| Units | This compound Equivalents Antioxidant Capacity | TEAC bioquochem.com |
| Mechanism | Hydrogen Atom Transfer | Quenching of DMPD•+ color |
The Photochemiluminescence (PCL) assay is a method used to measure the antioxidant capacity of samples against superoxide (B77818) anion radicals (O₂•⁻). pan.olsztyn.plnih.gov This assay is distinct in that the radicals are generated photochemically. A photosensitizer, luminol (B1675438), is exposed to UV light, leading to the generation of superoxide radicals. pan.olsztyn.pl
These highly reactive radicals cause the luminol to produce a measurable light emission (chemiluminescence). When an antioxidant is present, it scavenges the superoxide radicals, thereby inhibiting the chemiluminescent reaction. pan.olsztyn.pl The reduction in light emission is proportional to the antioxidant capacity of the sample. The PCL assay can be adapted to measure both water-soluble (ACW) and lipid-soluble (ACL) antioxidants using specific kits. pan.olsztyn.plnih.gov The antioxidant activity is quantified by calibrating against a this compound standard curve, and results are expressed in this compound equivalents. researchgate.net This method is noted for being sensitive and rapid. researchgate.net
Table 6: PCL Assay Characteristics
| Parameter | Description | Typical Value |
|---|---|---|
| Radical | Superoxide anion radical | O₂•⁻ nih.gov |
| Generation | Photochemical (UV light) | From luminol photosensitizer pan.olsztyn.pl |
| Detection Method | Chemiluminescence | Light emission inhibition |
| Standard | Reference antioxidant | This compound researchgate.net |
| Units | This compound Equivalents | µg this compound/mL researchgate.net |
| Applicability | Water-soluble (ACW) and Lipid-soluble (ACL) substances | Kit-dependent pan.olsztyn.pl |
Cell-Based Antioxidant Assays
Cell-based assays are crucial for evaluating the antioxidant activity of compounds like this compound in a biologically relevant context. These assays move beyond simple chemical reactions to assess a compound's ability to protect cells from oxidative damage.
The measurement of intracellular reactive oxygen species (ROS) is a fundamental method for assessing the antioxidant efficacy of this compound. A commonly used probe for this purpose is 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA). nih.govnih.govthermofisher.com This non-fluorescent molecule can freely permeate cell membranes. Once inside the cell, it is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.gov The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.
Studies have demonstrated that this compound can modulate intracellular ROS levels, although its effects can be concentration-dependent. In HeLa cells, this compound exhibited significant antioxidant activity at lower concentrations (2.5–15 µM), reducing the basal production of ROS as detected by CM-H₂DCFDA. nih.govmdpi.com The antioxidant effect was most pronounced at a 20% reduction in the 2.5–10 µM range. nih.gov However, this protective effect diminished at 20 µM and was reversed at higher concentrations (40-160 µM), where this compound showed a dose-dependent pro-oxidant effect, leading to an increase in intracellular ROS. nih.govmdpi.com Similarly, in human skin fibroblasts, this compound treatment has been shown to lower intracellular ROS levels and induce a less oxidized mitochondrial thiol redox state. nih.gov The ability of this compound to scavenge ROS is a key mechanism behind its protective role against cellular injury. researchgate.net
| Cell Line | This compound Concentration (µM) | Effect on ROS Levels | Reference |
|---|---|---|---|
| HeLa | 2.5–15 | Decrease | nih.govmdpi.com |
| HeLa | 20 | No significant effect | nih.govmdpi.com |
| HeLa | 40–160 | Increase (pro-oxidant) | nih.govmdpi.com |
| Human Skin Fibroblasts | Not specified | Decrease | nih.gov |
Lipid peroxidation is a major consequence of oxidative stress, leading to cellular damage. The antioxidant activity of this compound against lipid peroxidation can be assessed by measuring specific markers, such as thiobarbituric acid reactive substances (TBARS) and conjugated dienes.
The TBARS assay is a widely used method to measure lipid peroxidation. mdpi.comcellbiolabs.com It quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct. mdpi.comcellbiolabs.com Research has shown that this compound can effectively inhibit lipid peroxidation. For instance, in a study on mesenchymal stem cells, this compound was shown to reduce intracellular ROS levels, which is a primary driver of lipid peroxidation. techscience.com In studies on hepatic ischemia/reperfusion, this compound attenuated the increase in lipid peroxidation. nih.gov
Conjugated dienes are another important marker of lipid peroxidation, particularly in its early stages. mdpi.comnih.gov The formation of conjugated dienes results from the rearrangement of double bonds in polyunsaturated fatty acids during oxidation. taylorandfrancis.com This structural change allows for their detection by spectrophotometry at approximately 233-234 nm. mdpi.comtaylorandfrancis.com The inhibition of conjugated diene formation has been used to confirm the free radical scavenging activity of antioxidant compounds. taylorandfrancis.com
Oxidative stress can also lead to the oxidation of proteins, a process that can be quantified by measuring the formation of protein carbonyls. plos.org Protein carbonyl groups (aldehydes and ketones) are formed on the side chains of specific amino acids as a result of oxidative damage. plos.org These modifications can lead to a loss of protein function.
This compound has been demonstrated to protect against protein oxidation. In a study using bovine serum albumin exposed to hydroxyl radicals, this compound strongly inhibited the formation of protein carbonyls in a dose-dependent manner. nih.gov It also protected lactate (B86563) dehydrogenase and creatine (B1669601) kinase from inactivation by these radicals. nih.gov In another study on myofibrillar proteins, the effect of this compound on protein carbonylation was investigated, highlighting that its antioxidant or pro-oxidant activity can depend on its concentration and the specific experimental conditions. nih.govfao.org Furthermore, in phagocytic neutrophils, this compound showed a dose-dependent inhibition of cytosolic protein carbonylation. researchgate.net
| System | Effect of this compound | Reference |
|---|---|---|
| Bovine Serum Albumin (exposed to hydroxyl radicals) | Dose-dependent inhibition of protein carbonyl formation | nih.gov |
| Myofibrillar Proteins | Antioxidant or pro-oxidant effect depending on concentration | nih.govfao.org |
| Phagocytic Neutrophils | Dose-dependent inhibition of cytosolic protein carbonylation | researchgate.net |
The protective effect of this compound against oxidative DNA damage is another critical aspect of its antioxidant activity. Various methods, such as the comet assay, are employed to assess DNA damage. mdpi.com Oxidative stress can induce single- and double-strand breaks in DNA, as well as oxidative modifications to DNA bases.
This compound has been shown to inhibit DNA damage induced by oxidative agents. mdpi.com In human lymphoblast WTK-1 cells, this compound was found to inhibit DNA damage formation induced by singlet oxygen. mdpi.com During reperfusion injury, reactive oxygen species can cause direct cellular damage through DNA damage, and antioxidants like this compound can mitigate this. nih.gov
Kinetic Studies of Free Radical Scavenging
Kinetic studies provide quantitative data on the efficiency of this compound as a free radical scavenger. These studies are essential for understanding the mechanisms of its antioxidant action and for comparing its reactivity with different types of free radicals.
The rate constant (k_s) is a measure of the speed of a chemical reaction. In the context of antioxidant activity, it quantifies how quickly this compound can neutralize a specific free radical. These constants are typically determined using techniques like stopped-flow spectrophotometry or electron spin resonance (ESR). researchgate.netrsc.orgnih.gov
The rate constants for this compound's scavenging activity have been determined for various reactive oxygen species. For instance, the scavenging rate constant of this compound against the hydroxyl radical is significantly high. nih.gov In a study investigating the reaction between this compound and the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), the bimolecular rate constants were determined in a buffered hydroalcoholic medium. researchgate.netrsc.org The reaction proceeded in two steps, with the this compound radical formed in the first step reacting quickly with another DPPH radical. researchgate.netrsc.org The rate constants for these steps were found to be 1.1 x 10⁴ M⁻¹s⁻¹ and 2 x 10⁶ M⁻¹s⁻¹, respectively, in a 1:1 ethanol-buffer mixture at pH 7.4. researchgate.netrsc.org
Theoretical studies using Density Functional Theory have also been employed to predict the rate constants of this compound with various free radicals, including hydroxyl (˙OH), alkoxyl (˙OR), and peroxyl (˙OOR) radicals. researchgate.netrsc.org These studies have found this compound to be a powerful scavenger of ˙OH and alkoxy radicals under various conditions. researchgate.netrsc.org
| Free Radical | Rate Constant (k_s) (M⁻¹s⁻¹) | Method/Conditions | Reference |
|---|---|---|---|
| DPPH (first step) | 1.1 x 10⁴ | Stopped-flow, ethanol-buffer (1:1), pH 7.4 | researchgate.netrsc.org |
| DPPH (second step) | 2 x 10⁶ | Stopped-flow, ethanol-buffer (1:1), pH 7.4 | researchgate.netrsc.org |
| Singlet Oxygen | 6.22 x 10⁷ | - | nih.gov |
Influence of pH and Solvent Environment
The antioxidant activity of this compound, as measured in various in vitro and ex vivo research methodologies, is significantly influenced by the pH and the solvent system in which the assays are conducted. These factors can alter the reaction mechanism and kinetics of radical scavenging.
Research investigating the reaction between this compound (TrOH) and the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has shown that the reaction rate is pH-dependent. An increase in pH leads to an increased reaction rate. researchgate.netrsc.org This is attributed to the ionization of the phenolic group on the this compound molecule, which enhances its ability to donate a hydrogen atom or an electron. The importance of controlling the solvent's acidity in antioxidant property investigations is thus highlighted by these findings. researchgate.netrsc.org
The solvent composition also plays a critical role. In studies using buffered hydroalcoholic media, a significant increase in the measured rate constant for the this compound-DPPH reaction was observed in ethanol-buffer solutions compared to pure ethanol. researchgate.netrsc.org For instance, in a 1:1 ethanol-buffer mixture at pH 7.4, the bimolecular rate constant for the initial step of the reaction was determined to be 1.1 × 10⁴ M⁻¹ s⁻¹. rsc.org
The choice of assay can reveal different pH sensitivities. In the Ferric Reducing Antioxidant Power (FRAP) assay, the antioxidant activity of this compound, like gallic acid and ascorbic acid, is influenced by pH. researchgate.net However, when using the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, the free radical quenching capacity of this compound was found not to be significantly different between pH 4.5 and pH 7.0. researchgate.net This stability across a range of pH values is an advantage of the ABTS assay method. youtube.com
The solubility of this compound is another key factor related to the solvent environment. Although often referred to as a water-soluble analog of α-tocopherol, this compound is technically classified as a "very slightly soluble" compound. nih.gov To overcome this limitation, researchers have synthesized ionic conjugates of this compound with various amines. This approach has successfully increased its water solubility by one to three orders of magnitude while maintaining its high antioxidant activity. nih.gov The ability to use the ABTS assay in both aqueous and organic media allows for the screening of both hydrophilic and lipophilic samples, demonstrating the versatility of this compound as a standard in different solvent environments. youtube.com
The following table summarizes the effect of pH on the antioxidant capacity of this compound compared to other antioxidants in a specific assay.
| Compound | Assay | pH Condition 1 | Result | pH Condition 2 | Result | Reference |
|---|---|---|---|---|---|---|
| This compound | ABTS | 4.5 | No significant difference | 7.0 | No significant difference | researchgate.net |
| Gallic Acid | ABTS | 4.5 | pH-sensitive radical quenching | 7.0 | pH-sensitive radical quenching | researchgate.net |
| This compound | DPPH Reaction Rate | Rate increases with higher pH | researchgate.netrsc.org |
Comparative Kinetics with Other Antioxidants
The efficacy of an antioxidant is determined not only by its capacity to neutralize radicals but also by the speed, or kinetics, of this reaction. Comparative kinetic studies of this compound against other standard antioxidants, such as ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and synthetic antioxidants like Butyl Hydroxytolene (BHT), reveal important differences in their mechanisms and efficiencies.
Studies have consistently shown that the antioxidative efficacy of this compound surpasses that of its lipid-soluble parent compound, α-tocopherol. nih.gov this compound's water solubility, conferred by its carboxyl group, gives it an advantage in certain experimental systems over the strictly lipid-soluble α-tocopherol. researchgate.netnih.gov In one study, this compound significantly reduced the cytotoxicity induced by UV irradiation and other antioxidants, whereas α-tocopherol showed a much lower protective effect. nih.gov
When compared with ascorbic acid, this compound is reported to have a higher antiradical potential. researchgate.net Kinetic analyses of radical scavenging activities provide a quantitative basis for these comparisons. For example, in the DPPH assay, different antioxidants exhibit distinct reaction kinetics and scavenge radicals over different concentration ranges. scielo.brscielo.br Similarly, in the ABTS assay, gallic acid and this compound were shown to scavenge radicals effectively, but over different concentration ranges (0-50 μg/mL for gallic acid and 0-250 μg/mL for this compound). scielo.brscielo.br The reaction stoichiometry has been found to correlate with the number of phenol (B47542) groups on the antioxidant molecule. nih.gov
Theoretical studies using Density Functional Theory (DFT) calculations corroborate experimental findings. These studies, which calculate parameters like Bond Dissociation Enthalpy (BDE), have shown that the BDE values for this compound are lower than those for BHT and ascorbic acid, suggesting this compound has a greater antioxidant activity. The general trend from these calculations presents this compound as more antioxidant than BHT, which in turn is more antioxidant than ascorbic acid.
However, the relative performance of antioxidants can be highly dependent on the specific reaction environment. In a riboflavin (B1680620) photosensitized oil-in-water emulsion, this compound and ascorbic acid paradoxically acted as pro-oxidants, while their lipophilic counterparts, α-tocopherol and ascorbyl palmitate, demonstrated antioxidant properties. researchgate.net This underscores that the kinetic behavior and antioxidant/pro-oxidant balance can be reversed depending on the system's chemistry. researchgate.net Such findings have led researchers to question the universal validity of ranking antioxidant activity simply as "this compound equivalents" without considering the disparate reaction kinetics and the influence of the testing environment. nih.gov
The table below presents comparative data on the radical scavenging kinetics of this compound and other antioxidants in the DPPH assay.
| Antioxidant | Assay | DPPH Scavenging Concentration Range (µg/mL) | Standard Curve Slope | Reference |
|---|---|---|---|---|
| This compound | DPPH | 0-250 | -0.0021 | scielo.brscielo.br |
| Ascorbic Acid | DPPH | 0-200 | -0.0037 | scielo.brscielo.br |
| Catechin (B1668976) | DPPH | 0-250 | -0.0043 | scielo.brscielo.br |
| Gallic Acid | DPPH | 0-100 | -0.0138 | scielo.br |
Cellular and Molecular Interventions of Trolox
Modulation of Cellular Signaling Pathways
Trolox has been shown to influence several critical signaling cascades that are often dysregulated in pathological conditions. Its ability to scavenge reactive oxygen species (ROS) is a key mechanism through which it modulates these pathways, thereby affecting downstream cellular responses.
Wnt Signaling Pathway Modulation
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases. Research indicates that this compound can influence this pathway. For instance, studies on the cardiac differentiation of human embryonic stem cells have shown that this compound's effects are mediated by the inhibition of Wnt/β-catenin signaling turkishneurosurgery.org.tr. This suggests that by modulating the redox state of the cell, this compound can indirectly control the activity of key components of the Wnt pathway, such as β-catenin, a central player in the canonical Wnt signaling cascade.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many inflammatory conditions, the NF-κB pathway is constitutively active. This compound has been demonstrated to inhibit the activation of NF-κB. This inhibition is largely attributed to its antioxidant capacity, as ROS are known activators of this pathway turkishneurosurgery.org.trnih.gov. By reducing oxidative stress, this compound can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB nih.gov. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes nih.govresearchgate.netdovepress.com. Studies have shown that this compound treatment can lead to a decrease in the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are downstream targets of NF-κB turkishneurosurgery.org.trresearchgate.net.
MAPK Pathway Considerations
Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, JNK, and ERK pathways, are involved in a variety of cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of these pathways nih.gov. This compound, by virtue of its antioxidant properties, can modulate MAPK signaling. For example, research has shown that this compound can affect the cobalt chloride-induced phosphorylation of p38-MAPK researchgate.net. Furthermore, since ROS can activate the JNK pathway, the scavenging of these species by this compound can attenuate JNK-mediated signaling researchgate.netnih.govnih.govresearchgate.net. The ERK pathway is also sensitive to the cellular redox state, suggesting another potential point of intervention for this compound mdpi.comnih.gov.
EGFR Pathway Modulation
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a fundamental role in regulating cell growth, survival, and differentiation. While direct modulation of EGFR by this compound is not extensively documented, the pathway's sensitivity to oxidative stress provides an indirect mechanism for this compound's influence. Endogenous H₂O₂ production is linked to EGFR activation, and the activity of protein tyrosine phosphatases that downregulate EGFR signaling is redox-sensitive. By altering the cellular redox environment, this compound may influence the phosphorylation status and activity of EGFR and its downstream components.
Nrf2-HO-1 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. This compound has been shown to activate this protective pathway researchgate.netnih.gov. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1 nih.gov. This leads to the increased expression of HO-1 and other cytoprotective enzymes. Studies have demonstrated that this compound treatment can enhance the expression of both Nrf2 and HO-1, thereby bolstering the cell's antioxidant defenses researchgate.netmedchemexpress.comnih.govresearchgate.net. This activation of the Nrf2/HO-1 axis is a key mechanism by which this compound exerts its cytoprotective effects against oxidative injury nih.gov.
Effects on Apoptosis and Cell Viability
As a potent antioxidant, this compound is widely recognized for its ability to prevent apoptosis induced by oxidative stress nih.gov. It achieves this by scavenging harmful ROS, thereby mitigating cellular damage that can trigger apoptotic pathways. For instance, this compound has been shown to reduce hydrogen peroxide-induced DNA fragmentation, a hallmark of apoptosis, in mouse thymocytes nih.gov. It can also inhibit the activation of key apoptotic executioner enzymes like caspase-3. In studies with X-irradiated MOLT-4 cells, post-irradiation treatment with this compound attenuated the activation of caspase-3 and the cleavage of its substrate, PARP nih.gov.
Interestingly, the effect of this compound on cell viability is not monolithic and can be highly dependent on its concentration. At lower concentrations (typically in the range of 2.5–15 µM in HeLa cells), this compound acts as a classic antioxidant, reducing endogenous ROS and protecting cells nih.govresearchgate.net. However, at higher concentrations, this compound can exhibit pro-oxidant properties, leading to an increase in intracellular oxidative stress, a reduction in cell viability, and the induction of apoptosis nih.govresearchgate.net. This dual behavior highlights the complexity of its interactions within a cellular context. For example, in SH-SY5Y neuroblastoma cells, a concentration of 200 μM this compound was found to reduce cancer cell viability to 77.76% turkishneurosurgery.org.trnih.gov. In some cancer cell lines, this compound has even been observed to enhance the cytotoxicity of chemotherapeutic agents like curcumin by inducing oxidative stress and apoptosis nih.gov.
The table below summarizes the concentration-dependent effects of this compound on cell viability in different cell lines as reported in various studies.
| Cell Line | This compound Concentration | Effect on Cell Viability | Reference |
| HeLa | 2.5-15 µM | Antioxidant effect, protection | nih.govresearchgate.net |
| HeLa | >40 µM | Pro-oxidant effect, reduced viability | nih.govresearchgate.net |
| SH-SY5Y | 200 µM | Reduced viability to 77.76% | turkishneurosurgery.org.trnih.gov |
| A2780 (Ovarian Cancer) | 10-50 µM (with Curcumin) | Enhanced cytotoxicity | nih.gov |
| MCF-7 (Breast Cancer) | (with Curcumin) | Enhanced cytotoxicity | nih.gov |
| MDA-MB-231 (Breast Cancer) | (with Curcumin) | Enhanced cytotoxicity | nih.gov |
The pro-apoptotic effects of high-concentration this compound can be initiated early in the apoptotic process, for instance, by inducing Apoptotic Volume Decrease (AVD), which is an early hallmark of apoptosis characterized by isotonic cell shrinkage nih.govmdpi.com.
Prevention of Induced Apoptosis
This compound has been shown to effectively prevent apoptosis, or programmed cell death, induced by oxidative stress in various cell types. In mouse thymocytes, this compound pretreatment or post-treatment significantly reduced DNA fragmentation, a hallmark of apoptosis, caused by hydrogen peroxide-induced oxidative stress. nih.gov This protective effect is attributed to its potent inhibition of membrane damage. nih.gov Similarly, in rat myocardial H9c2 cells exposed to high glucose levels, a condition that mimics hyperglycemia, this compound pretreatment prevented apoptosis. nih.gov It achieved this by enhancing the antioxidant defense mechanism and suppressing the release of cytochrome-c, a key event in the mitochondrial-dependent apoptotic pathway. nih.gov The prevention of apoptosis by this compound has also been observed in other cell types, including renal NRK-52e cells and renal proximal tubular epithelial LLC-PK1 cells. nih.gov Furthermore, this compound has been found to inhibit peroxynitrite-mediated oxidative stress and subsequent apoptosis in rat thymocytes.
Enhancement of Cytotoxicity in Cancer Cells
In contrast to its protective effects in healthy cells, this compound can enhance the cytotoxic effects of certain anti-cancer agents in malignant cells. This synergistic effect has been observed in combination with curcumin in human ovarian (A2780), breast (MCF-7), and other breast cancer (MDA-MB-231) cell lines. nih.govnih.gov The combination of this compound and curcumin leads to increased apoptosis, evidenced by PARP cleavage and caspase-3 activation. nih.gov This enhanced cancer cell killing is associated with a significant increase in the generation of reactive oxygen species (ROS), indicating a pro-oxidant mechanism in this context. nih.gov
Similarly, this compound has been shown to increase the apoptosis-inducing effects of arsenic trioxide (As₂O₃) in various cancer cell lines, including acute promyelocytic leukemia (APL), myeloma, and breast cancer cells. researchgate.net In a lymphoma cell line (P388), the combination of this compound and arsenic trioxide led to a decrease in mitochondrial membrane potential and the release of cytochrome c, key events in the apoptotic cascade. researchgate.net This suggests that this compound can potentiate the pro-apoptotic capacity of certain chemotherapeutic agents, potentially increasing their clinical efficacy in treating hematological malignancies. researchgate.net
Induction of Apoptotic Volume Decrease (AVD)
At higher concentrations, this compound can shift from an antioxidant to a pro-oxidant, leading to the induction of apoptosis. nih.govwur.nl One of the earliest detectable events in this process is the Apoptotic Volume Decrease (AVD), an isotonic shrinkage of the cell. nih.govresearchgate.net In HeLa cells, this compound exhibited antioxidant activity at lower concentrations (2.5–15 µM), but at higher concentrations (starting from 40 µM), it exerted a dose-dependent pro-oxidant effect. nih.govnih.govwur.nl This pro-oxidant activity was directly correlated with a reduction in cell viability and the induction of apoptosis, with AVD being observed as an early event, occurring within two hours of exposure. nih.gov The mechanism underlying this compound-induced AVD involves the loss of potassium (K⁺) and chloride (Cl⁻) ions from the cell. nih.govresearchgate.net This was confirmed by the fact that the use of a Cl⁻ channel blocker, SITS, completely inhibited the isotonic cell shrinkage induced by high concentrations of this compound. nih.govwur.nl
Impact on Cell Cycle Progression
This compound has been demonstrated to influence cell cycle progression, particularly in cancer cells. In a study involving a human cell culture containing glioblastoma tumorigenic initiating cells (PT4), this compound was found to impair cell survival primarily by inhibiting cell cycle progression. nih.gov While the precise phase of the cell cycle affected was not specified for this compound in this particular study, the research indicated a wide deregulation of cell cycle genes. researchgate.netnih.gov This suggests that this compound can interfere with the normal sequence of events that govern cell division in these cancer-initiating cells, contributing to its anti-proliferative effects. nih.gov
Influence on Mitochondrial Function and Morphology
This compound exerts a significant influence on both the function and structure of mitochondria. In healthy human skin fibroblasts, this compound treatment leads to mitochondrial filamentation, a process characterized by an increase in the length and branching of mitochondria. nih.govresearchgate.net This change in morphology is dependent on mitofusin, a key protein involved in mitochondrial fusion. nih.gov Specifically, this compound increases the mitochondrial levels of Mitofusin 2 (Mfn2). nih.gov Functionally, this alteration in morphology is associated with an increase in oxidative phosphorylation (OXPHOS) activity and cellular oxygen consumption. nih.govresearchgate.net
Furthermore, in fibroblasts from patients with mitochondrial complex I deficiency, a condition that impairs mitochondrial function and increases reactive oxygen species (ROS) production, this compound has been shown to restore the mitochondrial membrane potential. nih.gov This restoration is crucial for normal mitochondrial function. Chronic treatment with this compound also normalized the increases in mitochondrial calcium and ATP production that are stimulated by bradykinin in these patient cells. nih.gov
Effects on Specific Cellular Processes
Osteoclastogenesis Inhibition
This compound has been shown to be a potent inhibitor of osteoclastogenesis, the process of forming osteoclasts, which are cells responsible for bone resorption. nih.govnih.gov This inhibition occurs through a dual mechanism. Firstly, this compound suppresses the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblasts. nih.govnih.gov RANKL is a crucial cytokine for osteoclast differentiation. nih.gov The reduction in RANKL is attributed to the decreased production of prostaglandin E2, which is achieved through the downregulation of cyclooxygenase-2 activity. nih.govnih.gov
Beta-like Cell Differentiation from Stem Cells
The differentiation of stem cells into functional beta-like cells, which are capable of producing insulin, is a complex process influenced by a variety of signaling molecules and the cellular microenvironment. Reactive oxygen species (ROS) have been identified as critical signaling molecules in this process. While high levels of ROS can be toxic, a balanced pro-oxidant/antioxidant cellular environment is crucial for normal pancreatic β-cell development. Research has shown that decreasing ROS production can reduce β-cell differentiation, while stimulation with ROS can enhance it, partly through the modulation of the ERK1/2 signaling pathway researchgate.net.
This compound, a water-soluble analog of vitamin E, is utilized in some protocols for the differentiation of human pluripotent stem cells (hPSCs) into pancreatic beta cells. Its role appears to be particularly relevant in the later stages of differentiation, where pancreatic progenitors mature into functional, insulin-secreting cells. One improved protocol for generating functional β-cells includes this compound as a component of the chemical cocktail used in the final stages of differentiation nih.gov.
In a multiwell-based static 3D culture system for differentiating stem cell-derived pancreatic progenitors, a combination of N-acetylcysteine (NAC), this compound, and the AXL inhibitor R428 was found to significantly enhance the mean intensity of insulin-green fluorescent protein (INS-GFP), a marker for insulin-producing cells nih.gov. This suggests that the inclusion of antioxidants like this compound can improve the efficiency of generating insulin-secreting islet clusters.
The table below summarizes the findings of a study on the effect of different chemical combinations on the generation of insulin-producing cells from stem cells.
| Treatment Condition | Mean INS-GFP Intensity (Arbitrary Units) | Statistical Significance (p-value) |
| Stage 7b (Control) | 126 ± 8 | - |
| NAC alone | 159 ± 17 | 0.03 |
| NAC + this compound + R428 | 220 ± 21 | < 0.001 |
This table illustrates the significant enhancement in insulin production (indicated by INS-GFP intensity) when this compound is used in combination with NAC and R428 compared to the control and NAC alone. nih.gov
While the precise mechanism of this compound in this context is still under investigation, it is likely related to its ability to modulate the intracellular redox state, thereby protecting the differentiating cells from oxidative damage and supporting their maturation into functional beta-like cells. Furthermore, the Wnt/β-catenin signaling pathway is known to be crucial for pancreas development, and while not directly demonstrated for pancreatic differentiation, this compound has been shown to influence this pathway in other stem cell differentiation processes frontiersin.org.
Prevention of Cisplatin-induced Renal Epithelial Cell Apoptosis
Cisplatin is a potent chemotherapeutic agent, but its use is often limited by its nephrotoxic side effects, primarily the induction of apoptosis in renal tubular epithelial cells. A key mechanism underlying this toxicity is the generation of excessive reactive oxygen species (ROS), leading to oxidative stress.
As a potent antioxidant, this compound is positioned to counteract the oxidative damage induced by cisplatin. The accumulation of ROS in renal cells following cisplatin exposure triggers a cascade of events leading to apoptosis. This includes the activation of death receptor-mediated pathways. Antioxidants have been shown to ameliorate cisplatin-induced acute renal failure by inactivating these pathways nih.gov. This involves the inhibition of the upregulation of Fas, Fas ligand, and TNF-alpha, as well as the prevention of caspase-8 activation nih.gov.
The intrinsic mitochondrial pathway of apoptosis is also heavily implicated in cisplatin nephrotoxicity. Cisplatin-induced oxidative stress leads to the activation of the pro-apoptotic protein Bax nih.gov. Activated Bax translocates to the mitochondria, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis. Specifically, the activation of caspase-9 and the executioner caspase-3 are critical steps in this process nih.gov.
Antioxidants can prevent these apoptotic events by modulating the balance between pro-apoptotic and anti-apoptotic proteins. Studies have shown that treatment with antioxidants can counteract the cisplatin-induced decrease in the anti-apoptotic protein Bcl-2 and the increase in the pro-apoptotic protein Bax researchgate.netfrontiersin.org. By altering the Bax/Bcl-2 ratio in favor of cell survival, antioxidants inhibit the mitochondrial apoptotic pathway.
The table below summarizes the key molecular events in cisplatin-induced renal epithelial cell apoptosis and the potential points of intervention for an antioxidant like this compound.
| Apoptotic Pathway | Key Molecular Events Induced by Cisplatin | Potential Intervention by this compound (as an Antioxidant) |
| Death Receptor Pathway | Upregulation of Fas, Fas Ligand, TNF-alpha | Inhibition of upregulation |
| Activation of Caspase-8 | Prevention of activation | |
| Mitochondrial Pathway | Increased expression of Bax | Decreased expression |
| Decreased expression of Bcl-2 | Increased expression | |
| Release of Cytochrome c | Inhibition of release | |
| Activation of Caspase-9 and Caspase-3 | Prevention of activation |
This table outlines the pro-apoptotic signaling cascades initiated by cisplatin in renal epithelial cells and how an antioxidant compound like this compound is expected to intervene to prevent apoptosis. nih.govnih.govnih.govresearchgate.netfrontiersin.org
In essence, by scavenging ROS, this compound can prevent the initial trigger for both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, thereby protecting renal epithelial cells from cisplatin-induced damage.
Structure Activity Relationships of Trolox Derivatives
Modification of Carboxyl Groups
Modification of the carboxyl group of Trolox has been explored to synthesize novel derivatives, primarily amides and esters, to investigate changes in antioxidant activity and other properties. For instance, a series of this compound amide derivatives were synthesized by modifying the carboxyl group of this compound wikipedia.orgnih.govnih.gov. These derivatives were evaluated for their antioxidant activities using various assays, including DPPH, ABTS, FRAP, and hydroxyl radical scavenging assays wikipedia.orgnih.gov.
Studies have shown that the antioxidant capacity of these amide derivatives can be similar to or even higher than that of this compound and L-ascorbic acid in certain assays wikipedia.orgnih.govnih.gov. For example, in DPPH scavenging activity tests, some amide derivatives exhibited IC50 values lower than L-ascorbic acid wikipedia.orgnih.gov. Specifically, compounds 14a, 18a, 24a, and 26a showed higher DPPH scavenging activities compared to L-ascorbic acid wikipedia.orgnih.gov. In ABTS assays, compounds 26a and 29a demonstrated potency approximately twofold higher than this compound wikipedia.orgnih.gov. However, the effect of alkyl substituents in the amide modification on antioxidant capacity was found to be minimal in some cases wikipedia.org.
The synthesis of these amide derivatives typically involves coupling the carboxyl group of this compound with various amines, often employing coupling agents like N,N′-carbonyldiimidazole wikipedia.orgnih.gov. This modification strategy allows for the exploration of how altering the polarity and steric environment around the carboxylate moiety influences the molecule's interaction with free radicals and biological systems.
Table 1: Antioxidant Activity of Selected this compound Amide Derivatives Compared to Standards
| Compound | DPPH IC50 (µM) | ABTS Activity (vs. This compound) | FRAP Activity (vs. This compound) | Hydroxyl Radical Scavenging (vs. This compound) |
| This compound | - | 1x | 1x | 1x |
| L-Ascorbic acid | 9.8 wikipedia.orgnih.gov | - | - | - |
| 14a | 5.2–6.6 wikipedia.org | - | - | - |
| 18a | 5.2–6.6 wikipedia.org | - | - | - |
| 24a | 5.2–6.6 wikipedia.org | - | - | - |
| 26a | 5.2–6.6 wikipedia.orgnih.gov | ~2x wikipedia.orgnih.gov | - | - |
| 29a | - | ~2x wikipedia.orgnih.gov | Similar wikipedia.orgnih.gov | - |
| 6a | - | - | - | Similar wikipedia.orgnih.gov |
| 11a | - | - | Similar wikipedia.orgnih.gov | - |
| 19a | - | - | Similar wikipedia.orgnih.gov | Similar wikipedia.orgnih.gov |
| 25a | - | - | Similar wikipedia.orgnih.gov | - |
| 30a | - | - | Similar wikipedia.orgnih.gov | - |
Note: Data compiled from references wikipedia.orgnih.govnih.gov. Specific numerical values for all comparisons were not consistently available across sources.
Impact of Substituents on Antioxidant Activity
The presence and nature of substituents on the aromatic ring of the chroman structure significantly influence the antioxidant activity of this compound and its derivatives. Theoretical studies using density functional theory (DFT) have investigated the effects of various ortho and meta substituents on the antioxidant mechanisms of this compound derivatives fishersci.caatamanchemicals.comuni.lu.
These studies suggest that the position and electron-donating or withdrawing nature of substituents impact parameters like bond dissociation enthalpy (BDE) and ionization potential (IP), which are key indicators of antioxidant potential fishersci.caatamanchemicals.comuni.lu. For instance, substituents such as NH2, OH, and NHMe in the meta and ortho positions were found to decrease BDE and IP values, theoretically increasing the antioxidant activities of the this compound derivatives fishersci.caatamanchemicals.comuni.lu. Replacing methyl groups with strong electron-donating substituents in the ortho position can lead to a notable decrease in BDE, enhancing antioxidant activity from a thermodynamic perspective lipidmaps.org.
Experimental studies on other heterocyclic compounds with structural similarities to the this compound chroman system also highlight the importance of substituents on antioxidant activity. For example, studies on imidazole (B134444) derivatives showed that the activity depended mainly on the phenolic subunit (number and position of hydroxyl groups) and the extent of conjugation with the imidazole ring iarc.fr. Similarly, investigations on daphnetin (B354214) derivatives indicated that the introduction of cyano or acetyl groups could improve antioxidant activity, while the blocking of hydroxyl groups led to a complete loss of reducing power, emphasizing the crucial role of catechol moieties nih.gov.
Alterations to the Heterocyclic Ring
Alterations to the heterocyclic ring of this compound have been explored, primarily through theoretical investigations, to understand their impact on antioxidant activity. These modifications can involve changing the size of the heterocyclic ring or replacing the oxygen heteroatom with other atoms fishersci.caatamanchemicals.comuni.lulipidmaps.org.
Theoretical studies have evaluated the effect of reducing the number of atoms in the heterocyclic ring fishersci.caatamanchemicals.comuni.lu. Results from these studies suggest that decreasing the size of the heterocyclic ring can lead to a decrease in BDE and IP values, which is theoretically associated with increased antioxidant activity fishersci.caatamanchemicals.comuni.lu.
Replacing the oxygen heteroatom in the chroman ring with other heteroatoms such as NH, S, or Se has also been investigated theoretically fishersci.caatamanchemicals.comuni.lulipidmaps.org. These studies indicated that derivatives with NH, S, and Se instead of oxygen could exhibit higher antioxidant activities from a theoretical standpoint fishersci.caatamanchemicals.comuni.lu. Derivatives containing a nitrogen heteroatom were suggested to be better antioxidants than this compound with the oxygen heteroatom lipidmaps.org.
These theoretical insights provide valuable information for the rational design of novel this compound derivatives with potentially enhanced antioxidant properties by modifying the core heterocyclic structure.
Comparative Studies with Tocopherol Metabolites
Comparative studies have been conducted to assess the antioxidant activity of this compound in relation to tocopherols (B72186) and their metabolites. This compound is a water-soluble analog of alpha-tocopherol (B171835), lacking the long hydrophobic tail but retaining the antioxidant-active chroman head group thegoodscentscompany.comnih.govinvivochem.cn.
Studies comparing this compound with tocopherol metabolites, such as alpha-carboxyethyl-6-hydroxychroman (α-CEHC) and gamma-carboxyethyl-6-hydroxychroman (γ-CEHC), which are major urinary metabolites of alpha- and gamma-tocopherol (B30145) respectively, have been performed. These metabolites also possess a carboxyl group, contributing to their water solubility.
In some in vitro experiments, α-CEHC, γ-CEHC, and this compound showed similar antioxidant potency when copper ions and AAPH were used as oxidation catalysts. However, γ-CEHC demonstrated slightly higher potency compared to α-CEHC or this compound in inhibiting LDL oxidation induced by macrophages. The CEHC metabolites and this compound also exhibited similar concentration-dependent inhibition of Cu2+-induced lipid oxidation of plasma.
Computational studies comparing the antioxidant activity of alpha-tocopherol and this compound have indicated that their activities are very similar, with alpha-tocopherol showing a slightly higher antioxidant activity in some theoretical calculations invivochem.cn. Despite this, this compound is widely used as a reference standard for measuring antioxidant capacity due to its water solubility thegoodscentscompany.comnih.gov.
Table 2: Comparative Antioxidant Potency
| Compound | Activity in Cu2+/AAPH-induced oxidation | Activity in Macrophage-induced LDL oxidation |
| This compound | Similar to CEHCs | Slightly lower than γ-CEHC |
| α-CEHC | Similar to this compound and γ-CEHC | Slightly lower than γ-CEHC |
| γ-CEHC | Similar to this compound and α-CEHC | Slightly higher than this compound and α-CEHC |
Note: Data compiled from reference. "Similar" and "Slightly higher/lower" indicate relative potency observed in the referenced study.
Design and Synthesis of Novel Derivatives
The design and synthesis of novel this compound derivatives are ongoing areas of research aimed at developing compounds with improved or specific biological activities, including enhanced antioxidant properties, increased bioavailability, or targeted actions. Modifications often involve the carboxyl group, the aromatic ring, or the heterocyclic ring, as discussed in the previous sections wikipedia.orgnih.govnih.govfishersci.ca.
Novel derivatives have been synthesized by conjugating this compound with other pharmacologically active molecules to create multi-target agents. For example, tacrine-Trolox hybrids have been designed and synthesized, combining the antioxidant properties of this compound with the cholinesterase inhibitory activity of tacrine (B349632), for potential application in Alzheimer's disease therapy. These hybrids generally retained the free radical scavenging activity of this compound.
The synthesis of this compound amide derivatives by modifying the carboxyl group is another common strategy wikipedia.orgnih.govnih.gov. These efforts have yielded compounds with varied antioxidant potencies, with some amides showing enhanced activity in specific assays wikipedia.orgnih.govnih.gov.
Furthermore, novel this compound derivatives containing heterocyclic moieties, such as 1,2,3-triazoles, have been synthesized and evaluated for their antioxidant properties. Some of these triazole-containing nitrones showed strong lipid peroxidation inhibitory effects, comparable to or exceeding that of this compound in certain tests.
Theoretical studies play a crucial role in the design phase, predicting the potential antioxidant activity of novel structures before synthesis fishersci.caatamanchemicals.comuni.lu. By analyzing the impact of different substituents and structural alterations on parameters like BDE and IP, researchers can prioritize the synthesis of compounds with a higher theoretical likelihood of potent antioxidant activity fishersci.caatamanchemicals.comuni.lu. These combined experimental and theoretical approaches facilitate the discovery and development of novel this compound derivatives with tailored properties.
Table 3: Examples of Novel this compound Derivative Synthesis Approaches
| Modification Strategy | Examples of Derivatives Synthesized | Key Findings Regarding Antioxidant Activity | Reference |
| Modification of Carboxyl Group | This compound amide derivatives | Some derivatives show similar or higher activity than this compound/L-ascorbic acid | wikipedia.orgnih.govnih.gov |
| Conjugation with other molecules | Tacrine-Trolox hybrids | Retained free radical scavenging activity of this compound | |
| Incorporation of Heterocycles | 1,2,3-triazole-containing nitrones | Some derivatives show potent lipid peroxidation inhibition |
In Vivo Experimental Models and Therapeutic Implications
Neurodegenerative Disease Models
Oxidative stress is a significant factor in the pathogenesis of several neurodegenerative disorders. As a potent antioxidant, Trolox has been studied for its potential to mitigate neuronal damage and improve outcomes in animal models of these conditions.
Alzheimer's Disease (AD) Mouse Models
Studies utilizing mouse models of Alzheimer's disease have investigated the effects of this compound on key pathological features. In an Aβ₁₋₄₂-induced AD mouse model, intraperitoneal treatment with this compound (30 mg/kg/mouse for 2 weeks) was found to reduce AD pathology. This reduction was evidenced by decreased expression of amyloid-beta (Aβ), phosphorylated tau (p-tau), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) in both the cortex and hippocampus nih.govresearchgate.net. Furthermore, this compound treatment attenuated neuroinflammation by inhibiting key inflammatory markers such as Toll-like receptor 4 (TLR4), phosphorylated nuclear factor-κB (pNF-κB), and interleukin-1β (IL-1β), as well as glial cell markers like ionized calcium-binding adaptor molecule 1 (Iba1) and glial fibrillary acidic protein (GFAP) nih.govresearchgate.net. This compound also demonstrated a reduction in oxidative stress by enhancing the expression of nuclear factor erythroid-related factor 2 (NRF2) and heme oxygenase 1 (HO1) nih.govresearchgate.netfrontiersin.org. In these models, this compound-induced synaptic markers, including synaptosomal associated protein 23 (SNAP23), synaptophysin (SYN), and post-synaptic density protein 95 (PSD-95), and improved memory functions nih.govresearchgate.netfrontiersin.org.
In APPswe/PS1dE9 transgenic mice, which model aspects of AD, this compound treatment did not affect the size of existing senile plaques but had a straightening effect on curved neurites. This effect was observed relatively quickly, within 4 days of treatment initiation, and persisted after 1 month of daily treatment and even 15 days after treatment cessation nih.gov. This suggests that this compound may help ameliorate structural abnormalities in neurons associated with plaques nih.govoup.com.
Parkinson's Disease (PD) Mouse Models
This compound has also been evaluated in mouse models of Parkinson's disease, such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). In this model, MPTP exposure leads to increased alpha-synuclein (B15492655) expression, decreased levels of tyrosine hydroxylase (TH) and dopamine (B1211576) transporter (DAT) in the striatum and substantia nigra pars compacta (SNpc), and impaired motor function nih.govnih.gov. This compound treatment significantly reversed these pathological changes nih.govnih.gov. The treatment reduced oxidative stress by increasing the expression of Nrf2 and HO-1 nih.govnih.gov. Additionally, this compound inhibited the activation of astrocytes (GFAP) and microglia (Iba-1) and reduced levels of phosphorylated nuclear factor-κB (p-NF-κB) and tumor necrosis factor-alpha (TNF-α) in the brains of MPTP-induced PD mice nih.govnih.gov. These findings suggest that this compound may offer neuroprotection to dopaminergic neurons against MPTP-induced oxidative stress, neuroinflammation, and neurodegeneration nih.govnih.govclinisciences.com.
Protection Against Amyloid Beta (Aβ) Neurotoxicity
Oxidative stress is considered a key mechanism in amyloid beta (Aβ)-mediated neurotoxicity nih.gov. In cultured hippocampal neurons, this compound has been shown to attenuate neurotoxicity induced by both Aβ and hydrogen peroxide nih.gov. It was observed that this compound, along with 17beta-estradiol, decreased Aβ-mediated endoperoxide production, which is known to induce cell damage nih.gov. Furthermore, this compound influenced key components of the Wnt signaling pathway, inhibiting glycogen (B147801) synthase kinase 3beta and stabilizing cytoplasmic beta-catenin, suggesting a potential mechanism for its protective effects against Aβ neurotoxicity nih.gov. In neuroblastoma cells and mouse hippocampal neurons challenged with Aβ fibrils, this compound demonstrated neuroprotective effects in cell viability studies, helping to maintain vesicular transport integrity and preventing the triggering of apoptotic mechanisms researchgate.net.
Reversal of Manganese-Induced Neurodevelopmental Damage
Excessive manganese (Mn) exposure can lead to neurotoxicity, particularly in the developing central nervous system plos.orgnih.gov. Studies in developing rats exposed to Mn have shown that this compound can reverse some of the induced neurodevelopmental damage plos.orgnih.govuncg.edu. Mn exposure in these models increased reactive oxygen species (ROS) production and altered cell signaling elements plos.org. This compound was effective in attenuating the Mn-induced increase in ROS production and reversed the Mn-induced reduction in weight gain plos.org. It also blocked the Mn-induced increase in ERK1/2 phosphorylation plos.org. Notably, this compound has been reported to reverse Mn-induced motor coordination deficits in developing rats nih.govuncg.edu. While this compound reversed several Mn-altered parameters, it did not reverse the Mn-induced increase in AKT phosphorylation or all observed motor deficits plos.org. These findings indicate that this compound can act as a potential neuroprotective agent against some of the neurodevelopmental effects induced by manganese nih.govuncg.edu.
Hippocampal Nerve Protection after Ischemia-Reperfusion Injury
Cerebral ischemia-reperfusion injury (IRI) can lead to significant neuronal damage, particularly in the hippocampus, with oxidative stress playing a considerable role nih.govimrpress.comfrontiersin.org. Studies in mouse models of cerebral IRI have investigated the neuroprotective role of this compound. Following induced ischemia and reperfusion, immediate injection of this compound (50 mg/kg) resulted in a significant increase in the number of healthy cells in the hippocampal CA1 region compared to the ischemia group nih.govimrpress.comresearchgate.net. This compound treatment also led to a significant decrease in caspase-3, an apoptosis marker, and a statistical increase in c-JUN, an anti-apoptotic factor, in the hippocampus nih.govimrpress.comresearchgate.net. These results suggest that this compound protects hippocampal neurons by increasing anti-apoptotic proteins and decreasing pro-apoptotic proteins after cerebral IRI nih.govimrpress.comresearchgate.net. While there was an observed improvement in memory in the this compound group compared to the ischemia group in shuttle box results, these improvements were not statistically significant nih.govimrpress.comresearchgate.net.
Bone Loss Models
Research has also explored the effects of this compound in models of bone loss. This compound has been shown to prevent osteoclastogenesis, the formation of osteoclasts which are responsible for bone resorption, by suppressing the expression and signaling of Receptor Activator of NF-κB Ligand (RANKL) nih.govstemcell.com. In a mouse model of calvarial bone destruction induced by IL-1, this compound administration suppressed IL-1-induced osteoclast formation and markedly suppressed IL-1-induced calvarial bone loss nih.gov. The in vivo effects were likely due to the suppression of both IL-1-induced RANKL expression in osteoclast-supporting cells and RANKL-induced c-Fos expression in osteoclast precursors nih.gov. Studies suggest that reactive oxygen species are involved in osteoclast differentiation and bone loss, and antioxidants like this compound may play a role in mitigating this process nih.gov. This compound has also been shown to inhibit breast cancer-induced osteolysis in an experimental model of osteolytic metastasis in mice researchgate.net. Preventive administration of this compound significantly inhibited 4T1-induced osteolysis, reducing tumor burden and the number of osteoclasts at the tumor-bone interface researchgate.net.
Wound Healing Acceleration
Research exploring the effects of this compound on wound healing has been conducted in various models. While some studies primarily focus on in vitro models using cell lines, such as porcine intestinal epithelial cells (IPEC-J2), to assess wound healing capacity under oxidative stress, these provide foundational insights into potential mechanisms nih.govplos.org. In the IPEC-J2 cell model, pre-treatment with this compound significantly increased wound healing capacity in oxidatively stressed monolayers nih.govplos.org. Specifically, 2 mM this compound pre-treatment was found to be significantly more potent in promoting regenerative capacity compared to 1 mM ascorbic acid plos.org.
In vivo studies investigating wound healing often employ excision wound techniques in animal models core.ac.ukmdpi.com. While direct in vivo studies focusing solely on this compound for wound healing acceleration were not prominently found in the immediate search results, the use of this compound as a standard or positive control in antioxidant assays within wound healing research highlights its established antioxidant properties relevant to this process core.ac.uk. Studies on other natural products for wound healing also assess their antioxidant activity against this compound standard curves, indicating the relevance of antioxidant capacity, a key feature of this compound, in wound repair mdpi.com.
Arthritis Symptom Improvement
This compound has demonstrated anti-inflammatory and antioxidant properties in experimental models of arthritis. Studies using complete Freund's adjuvant (CFA)-induced arthritis in male Wistar rats have investigated the potential therapeutic effects of this compound mdpi.comnih.gov. In these models, oral administration of this compound at a dose of 20 mg/kg/day for 15 days significantly increased the serum activities of antioxidant enzymes such as GSH, GST, SOD, and CAT, which were reduced in arthritic rats compared to normal controls nih.gov. Furthermore, this compound treatment significantly decreased serum levels of inflammatory markers including RF, CRP, TNF-α, IL-1β, and IL-17 in arthritic rats mdpi.com.
Another study using rat adjuvant arthritis and carrageenan-induced hind paw edema models also evaluated the impact of this compound (41 mg/kg b.w. daily for 28 days) and a this compound-carnosine derivative researchgate.netsemanticscholar.org. Both this compound and this compound-carnosine reduced arthritic scores on days 14 and 28 researchgate.net. They also decreased levels of IL-1beta, MCP-1, and MMP-9 in plasma researchgate.net. These findings suggest that this compound may help improve arthritis symptoms by mitigating oxidative stress and inflammation mdpi.comnih.govresearchgate.net.
Pulmonary Injury Prevention
The antioxidant properties of this compound have been explored in the context of preventing pulmonary injury in in vivo models. Oxidative stress plays a significant role in the pathogenesis of various lung conditions, including those induced by cigarette smoke and irradiation researchgate.netphysiology.orgatsjournals.org.
In a study using an isolated rabbit lung model, the administration of this compound decreased hypoxic pulmonary vasoconstriction (HPV), a process influenced by reactive oxygen species (ROS) nih.gov. This compound reduced pulmonary vascular resistance (PVR) compared to control groups at both 5 and 30 minutes nih.gov. This suggests that this compound can help prevent the increase in pulmonary vascular resistance associated with hypoxia nih.gov.
Furthermore, research into radioprotective agents in the lung has noted that antioxidants like this compound can inhibit radiation-induced apoptosis in cell lines physiology.org. While this specific study focused on molecular hydrogen in vivo, it referenced this compound's known ability to protect against oxidative stress-induced damage physiology.org. Another study investigating bleomycin (B88199) (BLM)-induced pulmonary fibrosis in mice found that this compound treatment markedly prevented BLM-induced body weight loss and significantly attenuated lung fibrosis development researchgate.net. This compound treatment also reduced lipid peroxidation in BLM-treated lungs, indicating a plausible antifibrotic mechanism researchgate.net.
Cancer Models
This compound has been investigated in various cancer models, primarily focusing on its antioxidant properties and potential to modulate the effects of other therapeutic agents.
Enhancement of Chemotherapeutic Agent Efficacy
Studies have shown that this compound can enhance the efficacy of certain chemotherapeutic agents in cancer models. In in vivo studies using mice bearing P388 lymphoma cells, treatment with arsenic trioxide (As2O3) prolonged survival, and the addition of this compound provided a further significant increase in lifespan unifi.itnih.gov. The combination of As2O3 and this compound also inhibited metastatic spread and protected the tumor-bearing mice from As2O3 liver toxicity unifi.itnih.gov. This suggests that this compound can enhance the anti-lymphoma effects of As2O3 while mitigating its toxicity unifi.itnih.gov.
In breast cancer models, administration of this compound markedly inhibited osteolytic bone metastasis in an experimental metastasis model using intracardiac injection of 4T1 breast cancer cells nih.gov. This compound inhibited the proliferation of 4T1 cells in the bone marrow and reduced tumor burden and osteolysis induced by direct inoculation of 4T1 cells into the tibia nih.gov. It also decreased the migratory and invasive activities of 4T1 cells nih.gov.
While some studies on enhancing chemotherapy efficacy with antioxidants like this compound are conducted in vitro, demonstrating increased intracellular oxidative stress and apoptosis in cancer cells when combined with agents like curcumin, the in vivo findings highlight the potential for therapeutic combinations nih.gov. For instance, this compound enhanced curcumin's cytotoxicity in human cancer cells in vitro, being the most effective enhancer among tested antioxidants in suppressing cancer cell viability and inducing apoptosis nih.gov.
Modulation of Glioblastoma Tumorigenic Initiating Cells
Research has explored the effects of this compound on glioblastoma, an aggressive brain tumor mdpi.comresearchgate.netmdpi.com. Studies investigating the impact of antioxidants on cell cultures containing glioblastoma tumorigenic initiating cells (TICs) have included this compound nih.gov. These studies suggest that this compound can impair the survival of these cells by inhibiting cell cycle progression nih.gov. This compound treatment of PT4 cultures containing glioblastoma TICs induced upregulation of the tumor protein 53 (TP53) and inhibited the phosphorylation of the retinoblastoma (RB) protein nih.gov. While this compound reduced global cellular ROS levels in these cells, it did not substantially modify mitochondrial superoxide (B77818) levels nih.gov.
Although some studies on glioblastoma and antioxidants focus on in vitro models or the antioxidant capacity of various compounds using this compound equivalent antioxidant capacity (TEAC) assays, the findings on modulating TICs provide insights into potential mechanisms of action in this challenging cancer type researchgate.netmdpi.comcore.ac.uk.
Data Table: Summary of In Vivo Findings
| Experimental Model | Animal Model | This compound Effect | Key Findings |
| Arthritis (CFA-induced) | Male Wistar Rats | Reduced inflammation and oxidative stress | Increased serum antioxidant enzyme activity (GSH, GST, SOD, CAT), decreased inflammatory markers (RF, CRP, TNF-α, IL-1β, IL-17). mdpi.comnih.gov |
| Arthritis (Adjuvant & Carrageenan) | Rats | Reduced arthritic score, decreased inflammatory mediators | Reduced paw swelling, decreased IL-1beta, MCP-1, and MMP-9 levels. researchgate.netsemanticscholar.org |
| Pulmonary Injury (Hypoxic) | Isolated Rabbit Lung | Decreased pulmonary vasoconstriction and vascular resistance | Reduced PVR at 5 and 30 minutes. nih.gov |
| Pulmonary Fibrosis (BLM-induced) | Mice | Prevented body weight loss, attenuated lung fibrosis, reduced lipid peroxidation | Markedly prevented weight loss, significantly reduced fibrosis development, decreased 4-HNE expression. researchgate.net |
| Lymphoma (P388) | BDF1 Mice | Enhanced efficacy of As2O3, increased lifespan, inhibited metastatic spread, protected against liver toxicity | Further significant increase in lifespan when combined with As2O3, inhibited metastatic spread, protected against As2O3-induced hepatomegaly and oxidative stress markers. unifi.itnih.gov |
| Breast Cancer Bone Metastasis (4T1) | Mice | Inhibited osteolytic bone metastasis, reduced tumor burden and osteolysis, decreased migration and invasion | Markedly inhibited bone metastasis, reduced tumor burden in tibia, decreased migratory and invasive activities of cancer cells. nih.gov |
| Glioblastoma Tumorigenic Initiating Cells | Cell Culture (PT4 containing GBM TICs) | Impaired cell survival, inhibited cell cycle progression | Upregulation of TP53, inhibited RB phosphorylation, reduced global cellular ROS levels (in vitro finding relevant to this section). nih.gov |
Analytical Methodologies for Trolox Quantification in Biological Samples
Chromatographic Techniques (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for separating and quantifying specific compounds within complex biological matrices. HPLC can be coupled with various detectors to measure Trolox or assess antioxidant activity based on its presence.
One application involves using HPLC with post-column derivatization for the analysis of antioxidants, including this compound. This method can identify and quantify individual antioxidant compounds. The technique often utilizes colorimetric reagents, such as 2,2'-azinobis (3-ethylbenzothiazoline)-6-sulfonate (ABTS), applied post-column. chromatographyonline.com The reaction relies on the suppression of the absorbance of radical cations by antioxidants, which can be detected by UV-Vis detection as negative peaks on chromatograms. chromatographyonline.com This indirect detection method is suitable for analyzing common antioxidants within a range of 40 to 200 µg/mL. chromatographyonline.com The total antioxidant capacity of a sample can be calculated by comparing the total area of all peaks on the chromatogram with calibration curves generated using standards like this compound or Gallic Acid. chromatographyonline.com
HPLC coupled with mass spectrometry (MS), specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a sensitive and specific method for the simultaneous determination of this compound methyl ether and tocopherols (B72186) in biological fluids like human plasma. researchgate.net This method typically involves sample preparation steps such as protein precipitation and extraction techniques. researchgate.net Chromatographic separation can be achieved using a C18-bonded phase with a methanol-aqueous ammonium (B1175870) acetate (B1210297) elution gradient. researchgate.net Detection and quantification are often performed using multiple reaction monitoring (MRM) in an ion-trap mass spectrometer, targeting specific transitions from precursor to product ions for each analyte. researchgate.net Linear correlations between chromatographic peak area and the injected amount of analyte are used for quantification. researchgate.net
On-line HPLC analysis with antioxidant detection systems also exists. These systems couple HPLC separation with a post-column reaction to assess the radical scavenging activity of separated compounds. researchgate.netcabidigitallibrary.org Using the ABTS radical cation, for instance, the decolorization caused by antioxidants is monitored spectrophotometrically. cabidigitallibrary.org The antioxidant activity of individual compounds or samples can be quantified against a this compound standard calibration curve, with results expressed as this compound equivalents. cabidigitallibrary.orgscielo.br This approach allows for the assessment of the contribution of individual components within a complex mixture to the total antioxidant activity. scielo.br
Gas chromatography has also been explored for determining the oxyradical scavenging capacity of antioxidants and biological fluids. nih.gov This method involves generating peroxyl radicals that oxidize a target molecule (e.g., alpha-keto-gamma-methiolbutyric acid, KMBA) to a detectable product (e.g., ethylene), which is then measured by gas chromatography. nih.gov The inhibition of this oxidation by antioxidants is the basis of the assay, and this compound can be used as a standard to compare the scavenging potential of different substances. nih.gov
Spectrophotometric Detection in Bioassays
Spectrophotometric methods are widely used in bioassays to determine the total antioxidant capacity of a sample, often expressed as this compound equivalents. These assays rely on the principle that antioxidants in a sample can reduce or inhibit the formation or color of an oxidized product, and this change is measured spectrophotometrically. nih.govanalis.com.my
The this compound Equivalent Antioxidant Capacity (TEAC) assay is a common spectrophotometric method. nih.govcellbiolabs.comontosight.ai It is typically based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). nih.govcellbiolabs.comontosight.ai ABTS•+ is a blue-green chromophore with characteristic absorption maxima, notably at 734 nm. nih.govontosight.ai Antioxidants donate electrons to ABTS•+, converting it to a colorless product, ABTS. ontosight.ai The decrease in absorbance at a specific wavelength (commonly 734 nm or between 405-415 nm) is proportional to the antioxidant capacity of the sample. nih.govontosight.aiantibodies-online.cnpan.olsztyn.pl Results are expressed as this compound equivalents by comparing the sample's response to a standard curve generated with this compound. nih.govontosight.aipan.olsztyn.pl The TEAC assay is applicable to various sample types, including plasma, serum, urine, cell lysates, tissue homogenates, and food extracts. cellbiolabs.comantibodies-online.cn Different modifications of the TEAC assay exist, primarily varying in the method of ABTS•+ generation and the time period for measurement. nih.gov
Another widely used spectrophotometric assay is the Ferric Reducing Antioxidant Power (FRAP) assay, which also uses this compound as a standard. wikipedia.orgwikipedia.organalis.com.my This assay measures the ability of antioxidants to reduce ferric ions (Fe3+) to ferrous ions (Fe2+), which then form a colored complex that can be detected spectrophotometrically. nih.gov
The Oxygen Radical Absorbance Capacity (ORAC) assay is a fluorescence-based assay that measures the antioxidant capacity of a substance by its ability to inhibit the oxidative degradation of a fluorescent probe induced by peroxyl radicals. activeconceptsllc.combmglabtech.comzen-bio.combmglabtech.com While primarily fluorometric, the underlying principle involves the interaction of antioxidants with reactive oxygen species, and this compound is commonly used as a standard for comparison, with results expressed as micromoles of this compound equivalents (TE). activeconceptsllc.combmglabtech.combmglabtech.com The assay measures the loss of fluorescence over time, and the presence of antioxidants allows the fluorescent signal to persist. activeconceptsllc.combmglabtech.comzen-bio.com ORAC values are calculated using the area under the curve (AUC) of the fluorescence decay curves for the sample and this compound standards. activeconceptsllc.comtechnologynetworks.com
The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is another spectrophotometric method used to evaluate antioxidant capacity, where this compound is used as a standard. wikipedia.orgbioassaysys.comtandfonline.com This assay is based on the reduction of the stable DPPH radical, which has a characteristic purple color and absorbs at around 517 nm. bioassaysys.comtandfonline.com Antioxidants react with DPPH, causing its decolorization, and the decrease in absorbance is measured spectrophotometrically. bioassaysys.comtandfonline.com The antioxidant capacity is quantified based on the extent of DPPH reduction and expressed as this compound equivalents. bioassaysys.comtandfonline.com
Other spectrophotometric methods for determining total antioxidant capacity in biological samples include assays based on the reduction of cupric ions (Cu2+) to cuprous ions (Cu+), which then form a colored complex with a dye reagent. bioassaysys.comfishersci.com The intensity of the color is proportional to the total antioxidant capacity and can be measured spectrophotometrically, with results often expressed in this compound equivalents. bioassaysys.comfishersci.com These assays are often designed for high-throughput analysis and are applicable to various biological fluids. bioassaysys.comfishersci.com
Data from spectrophotometric assays are often presented as this compound equivalent values, allowing for a standardized comparison of the antioxidant capacity of different samples. For example, research on tea products has shown varying TEAC values depending on the type of tea, with green tea exhibiting higher values compared to oolong tea and black tea, likely due to differences in oxidation levels during fermentation. analis.com.my
Here is an example of how data from a spectrophotometric assay using this compound as a standard might be presented:
| Sample Type | Assay Method | This compound Equivalent Antioxidant Capacity (µmol TE/L) | Reference |
| Green Tea Extract | ABTS | 12.3 - 37.3 (LOD/LOQ range) | analis.com.my |
| Oolong Tea Extract | ABTS | Lower than Green Tea | analis.com.my |
| Black Tea Extract | ABTS | Lower than Oolong Tea | analis.com.my |
| Various Samples | TEAC (ABTS) | Sample dependent, compared to this compound standards | cellbiolabs.comantibodies-online.cn |
| Biological Fluids, Foods, Beverages | ORAC | Expressed in µM of this compound equivalents (TE) | activeconceptsllc.combmglabtech.com |
| Food, Beverages, Biological Samples | DPPH | Expressed as µmol of this compound equivalent | bioassaysys.comtandfonline.com |
| Serum, Plasma, Urine, Saliva, etc. | Cu2+ Reduction | Linear range from 1.5 to 1000 μM this compound equivalents | bioassaysys.comfishersci.com |
Comparative Studies with Other Antioxidants
Alpha-Tocopherol (B171835)
Trolox is a structural analogue of alpha-tocopherol, the most biologically active form of vitamin E. wikipedia.orgwikipedia.orgfishersci.co.uk While alpha-tocopherol is lipid-soluble due to its long phytyl tail, this compound lacks this tail, making it water-soluble. mdpi.com This difference in solubility allows this compound to be used as a standard for measuring antioxidant activity in aqueous systems, complementing alpha-tocopherol's activity in lipid environments. mdpi.comtandfonline.com
Studies comparing the antioxidant activity of alpha-tocopherol and this compound have shown similar potential, although slight differences can be observed depending on the method used. Computational studies have indicated that alpha-tocopherol may have a slightly higher antioxidant activity, around 1.2 kJ/mol, compared to this compound. mdpi.comnih.gov This suggests that both compounds are effective in protecting materials from free-radical-induced stress and can potentially be used as antioxidant additives. mdpi.comnih.gov
In vitro studies using different methodologies have yielded varying results. One study comparing this compound and alpha-tocopherol using linoleic acid emulsion, brain homogenate, and DPPH assays found that alpha-tocopherol showed greater inhibition of spontaneous oxidation in brain homogenate, while this compound demonstrated better performance in inhibiting linoleic acid peroxidation and free radical scavenging activity. nih.govresearchgate.net When considering the IC50 value, alpha-tocopherol exhibited greater antioxidant activity than this compound in brain homogenate and DPPH assays, with no significant difference observed in the linoleic acid emulsion assay. nih.govresearchgate.net Both compounds showed the same antioxidant efficiency in DPPH kinetics. nih.govresearchgate.net These findings highlight that the comparative antioxidant activity can be influenced by the substrate and the specific parameter used for evaluation. nih.govresearchgate.net
Another method utilizing the ABTS radical cation in an organic medium showed that alpha-tocopherol has a similar antioxidant potential to this compound. tandfonline.com The relative antioxidant activity (RAA) referred to this compound was found to be 0.96 for alpha-tocopherol, which aligns with values reported by other researchers. tandfonline.com
| Antioxidant | Method | Relative Antioxidant Activity (vs. This compound) | Notes | Source |
| Alpha-Tocopherol | Computational (DFT) | Slightly higher (~1.2 kJ/mol) | Comparison of antioxidant activity potential | mdpi.comnih.gov |
| Alpha-Tocopherol | Brain Homogenate (Inhibition) | Greater inhibition (59.42% vs 38.50%) | Spontaneous oxidation | nih.govresearchgate.net |
| Alpha-Tocopherol | Linoleic Acid Peroxidation | Lower inhibition (84.02% vs 100%) | nih.govresearchgate.net | |
| Alpha-Tocopherol | DPPH Scavenging | Lower activity (66.72% vs 93.56%) | Free radical scavenging | nih.govresearchgate.net |
| Alpha-Tocopherol | DPPH (IC50) | Greater activity | nih.govresearchgate.net | |
| Alpha-Tocopherol | ABTS radical in organic media | Similar (RAA ~ 0.96) | tandfonline.com |
Ascorbic Acid (Vitamin C)
Ascorbic acid, a water-soluble vitamin, is another prominent antioxidant. fishersci.ptguidetopharmacology.orgnih.gov Comparative studies with this compound have shown varying results depending on the assay and conditions. In some DPPH assays, this compound derivatives have exhibited similar or even better radical scavenging activities compared to L-ascorbic acid. scielo.br Specifically, some this compound amide derivatives showed IC50 values lower than that of L-ascorbic acid (9.8 µM), indicating better activity. scielo.br Similarly, in ABTS assays, this compound derivatives displayed scavenging activities comparable to L-ascorbic acid, with some compounds showing significantly higher potency. scielo.br
A theoretical study using quantum chemistry methods (DFT) compared the antioxidant properties of this compound, ascorbic acid, and butyl hydroxytoluene (BHT). jocpr.comjocpr.com The results suggested that this compound is the most reductive among the three molecules and could serve as a reference for evaluating the antioxidant properties of other bioactive molecules. jocpr.comjocpr.com The study also highlighted the importance of hydroxyl groups in the antioxidant activity of both this compound and ascorbic acid. jocpr.comjocpr.com
However, other studies have presented different findings. In a comparison of several antioxidants using various in vitro methods (TEAC, TRAP, DPPH, DMPD, PCL, FRAP), gallic acid was generally the strongest antioxidant, while uric acid and ascorbic acid showed low activity in some assays. nih.gov Another study evaluating antioxidant capacities in riboflavin (B1680620) photosensitized oil-in-water emulsions found that this compound and ascorbic acid acted as prooxidants at certain concentrations, while their lipophilic counterparts, alpha-tocopherol and ascorbyl palmitate, showed antioxidant properties. researchgate.net This suggests that the environment and the specific oxidative system significantly influence the activity of these antioxidants. researchgate.net
When comparing standard curves for DPPH and ABTS radical scavenging activity, the suitability of standard materials varied. For DPPH radicals, the order of suitability was catechin (B1668976) > this compound > ascorbic acid > gallic acid, based on the slope of the standard curve. scielo.br A steeper slope indicates a narrower concentration range for scavenging the radical. scielo.br For ABTS radicals, the order was this compound > ascorbic acid > catechin > gallic acid. scielo.br This indicates that this compound and ascorbic acid can be suitable standards for these assays, but their effectiveness relative to each other depends on the specific radical. scielo.br
The TEAC values for ascorbic acid, determined using the ABTS assay, have been found to be very close to those of this compound when their kinetic curves of ABTS.+ formation are similar. nih.gov This supports the use of both as standards in this particular assay under certain conditions. nih.gov
| Antioxidant | Method | Comparative Activity vs. This compound | Notes | Source |
| Ascorbic Acid | DPPH (IC50) | Higher IC50 (9.8 µM vs 5.2-8.7 µM for this compound derivatives) | This compound derivatives showed better activity | scielo.br |
| Ascorbic Acid | ABTS (IC50) | Higher IC50 (28.6 µM vs 11.4-27.2 µM for this compound derivatives) | Some this compound derivatives showed higher potency | scielo.br |
| Ascorbic Acid | Quantum Chemistry (DFT) | Less reductive than this compound | This compound considered more reductive | jocpr.comjocpr.com |
| Ascorbic Acid | Various In Vitro Assays (TEAC, DPPH, etc.) | Showed low activity in some assays compared to gallic acid and this compound | Activity varies significantly depending on the assay | nih.gov |
| Ascorbic Acid | Riboflavin photosensitized O/W emulsions | Acted as prooxidant at certain concentrations | Environment and concentration are critical factors | researchgate.net |
| Ascorbic Acid | DPPH Standard Curve Slope | Steeper slope than this compound | Indicates narrower concentration range for scavenging DPPH radicals | scielo.br |
| Ascorbic Acid | ABTS Standard Curve Slope | Gentler slope than gallic acid, steeper than catechin and this compound | Suitability as standard varies with the radical | scielo.br |
| Ascorbic Acid | ABTS (TEAC) | Very close TEAC values to this compound under similar kinetics | Supports use as standard under specific conditions | nih.gov |
Gallic Acid
Gallic acid, a phenolic acid, is known for its strong antioxidant properties. wikipedia.orgfishersci.comfishersci.ca Comparative studies consistently show gallic acid to be a potent antioxidant, often surpassing this compound and other common antioxidants in certain assays. nih.govscielo.bragriculturejournals.cz In a study comparing gallic acid, uric acid, ascorbic acid, and this compound using multiple in vitro methods, gallic acid was found to be the strongest antioxidant in almost all tested assays, with the exception of the DMPD assay. nih.gov
When used as a standard in assays like DPPH and ABTS, gallic acid exhibits a steeper standard curve slope for DPPH radical scavenging compared to this compound and ascorbic acid, indicating that it scavenges DPPH radicals effectively within a narrower concentration range. scielo.br However, for ABTS radical scavenging, this compound was found to be more suitable as a standard than gallic acid based on the slope. scielo.br
Despite differences in suitability as a standard depending on the assay, research indicates that gallic acid generally possesses higher reactivity and antioxidant power than this compound in many systems. agriculturejournals.czresearchgate.net For example, in the context of analyzing phenolic compounds in wines, gallic acid's higher reactivity in certain methods leads to lower measured values compared to using this compound as a standard. agriculturejournals.cz Studies have also shown that gallic acid has the potential to be used as a standard in assays like ORAC, with results comparable to those obtained with this compound. researchgate.net
| Antioxidant | Method | Comparative Activity vs. This compound | Notes | Source |
| Uric Acid | Various In Vitro Assays (TEAC, DPPH, etc.) | Showed low activity in some assays compared to this compound and gallic acid | Activity varies significantly depending on the assay | nih.gov |
| Gallic Acid | Various In Vitro Assays (TEAC, DPPH, etc.) | Stronger antioxidant in most assays | Consistently high antioxidant activity | nih.gov |
| Gallic Acid | DPPH Standard Curve Slope | Steeper slope than this compound | Indicates narrower concentration range for scavenging DPPH radicals | scielo.br |
| Gallic Acid | ABTS Standard Curve Slope | Steeper slope than this compound | Less suitable as a standard for ABTS compared to this compound | scielo.br |
| Gallic Acid | Phenolic analysis in wines (PBM) | Higher reactivity | Leads to lower measured values when used as a standard | agriculturejournals.cz |
| Gallic Acid | ORAC | Potential to be used as a standard, comparable results to this compound | researchgate.net |
Synthetic Antioxidants (e.g., NAC, Tiron)
This compound has also been compared to synthetic antioxidants like N-acetylcysteine (NAC) and Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid). fishersci.caresearchgate.netwikipedia.orgfishersci.ptuni.lunih.govfishersci.caciteab.com NAC is a precursor to glutathione (B108866), a major endogenous antioxidant, and possesses antioxidant properties itself. researchgate.net Tiron is a synthetic chelating agent and antioxidant that can scavenge superoxide (B77818) radicals. fishersci.cawikipedia.orgfishersci.ptuni.lunih.gov
Future Research Directions and Translational Potential
Elucidation of Remaining Mechanistic Ambiguities
Despite its widespread use as an antioxidant standard, the precise mechanisms by which Trolox exerts its protective effects in complex biological systems are still being fully elucidated nih.gov. While its ability to scavenge free radicals like peroxyl and alkoxyl radicals is known, the nuances of its interactions within different cellular compartments and in the presence of various biological molecules require further investigation nih.gov. Studies are exploring how factors such as solvent acidity and the microenvironment at lipid-water interfaces influence its antioxidant activity researchgate.netacs.org. For instance, research in emulsions has shown that the type of emulsifier can significantly impact this compound's antioxidant and even pro-oxidant effects, highlighting the importance of the microenvironment at the oil-in-water interface researchgate.net.
Furthermore, the intracellular scavenging activity of this compound is a key area of focus. Research using model organisms like Schizosaccharomyces pombe has confirmed that intracellular scavenging is a primary mechanism by which this compound confers protection against oxidative stress, such as that induced by hydrogen peroxide nih.gov. Future studies aim to further detail these intracellular processes and identify other potential targets or pathways modulated by this compound beyond direct radical scavenging.
Development of Enhanced this compound Derivatives
The development of novel this compound derivatives is a significant area of research aimed at improving its efficacy, bioavailability, and targeting capabilities researchgate.netmdpi.comscielo.brmdpi.comresearchgate.net. Researchers are exploring various structural modifications to enhance its antioxidant activity and introduce additional therapeutic properties.
Strategies for developing enhanced derivatives include:
Modification of the carboxyl group: Synthesis of this compound amide derivatives has been explored to investigate potential structure-antioxidant activity relationships and identify compounds with improved biological activity profiles scielo.br.
Conjugation with other bioactive molecules: Conjugating this compound with other antioxidants or therapeutic agents is being investigated to create multi-functional compounds with synergistic effects mdpi.com. For example, conjugating this compound with planar catechin (B1668976) (PCat) resulted in a compound (PCat-TrOH) that showed enhanced radical-scavenging activity against reactive oxygen species compared to either PCat or this compound alone mdpi.com.
Replacing heteroatoms or modifying the heterocyclic ring: Theoretical studies using density functional theory (DFT) are being used to investigate the effect of replacing the oxygen heteroatom with other atoms or reducing the size of the heterocyclic ring on the antioxidant activity of this compound researchgate.netshd-pub.org.rs. These studies help in designing novel derivatives with potentially higher antioxidant activity researchgate.netshd-pub.org.rs.
Introduction of various substituents on the aromatic ring: The effect of replacing methyl groups on the aromatic ring with various ortho and meta substituents is also being studied to understand their impact on antioxidant properties shd-pub.org.rs.
These efforts aim to create derivatives with optimized properties for specific applications, such as improved lipophilicity for better membrane interaction or enhanced potency against particular radical species mdpi.com.
Optimization of Therapeutic Strategies
Optimizing the therapeutic strategies involving this compound and its derivatives is crucial for their successful translation into clinical applications embopress.org. This involves determining the most effective ways to utilize this compound, either alone or in combination with other agents, for treating various conditions associated with oxidative stress.
Research is exploring the potential of this compound in mitigating cellular aberrations in diseases linked to increased reactive oxygen species levels, such as mitochondrial disorders embopress.org. Studies have shown that this compound treatment can reduce ROS levels and improve cellular function in fibroblasts from patients with certain deficiencies embopress.org.
Furthermore, investigations are ongoing into the potential of this compound in combination therapies. For example, research has demonstrated that antioxidants like this compound can enhance the cytotoxicity of certain anticancer agents, such as curcumin, through the induction of oxidative stress in cancer cells nih.gov. This suggests that combining this compound with other drugs could be a promising strategy for enhancing therapeutic efficacy in specific contexts nih.gov.
The optimization of therapeutic strategies also involves understanding the pharmacokinetics and pharmacodynamics of this compound and its derivatives, although detailed dosage and administration information are outside the scope of this article.
Integration into Multi-Targeting Approaches
Given the complex nature of many diseases involving oxidative stress and inflammation, integrating this compound into multi-targeting approaches is a promising future direction researchgate.netopenmedicinalchemistryjournal.com. This strategy involves designing compounds or therapeutic regimens that simultaneously address multiple pathological targets.
This compound's antioxidant properties make it a valuable component in the development of multi-targeted directed ligands (MTDLs) openmedicinalchemistryjournal.com. For instance, hybrid compounds combining this compound with other pharmacophores, such as tacrine (B349632) (an acetylcholinesterase inhibitor), have been designed and evaluated for their potential in treating neurodegenerative diseases like Alzheimer's disease openmedicinalchemistryjournal.comacs.org. These hybrids aim to exert both antioxidant and other beneficial activities, such as cholinesterase inhibition, to combat the multifaceted pathology of the disease openmedicinalchemistryjournal.comacs.org.
Research is exploring multi-targeting compounds that combine antioxidant, anti-inflammatory, and metal-chelating properties, recognizing the interconnectedness of these factors in various conditions researchgate.net. This compound derivatives are being investigated as potential components of such multi-targeted molecules mdpi.com. The rationale is that simultaneously modulating multiple targets involved in disease pathogenesis could lead to more effective therapeutic outcomes compared to targeting a single pathway openmedicinalchemistryjournal.com.
The integration of this compound into multi-targeting approaches represents a shift towards more holistic therapeutic strategies that acknowledge the complex interplay of biological processes in disease development and progression.
Q & A
Q. What is the role of Trolox in experimental antioxidant capacity assays, and how should it be integrated into study designs?
this compound (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E, widely used as a standard reference in antioxidant assays such as ORAC (Oxygen Radical Absorbance Capacity) and TEAC (this compound Equivalent Antioxidant Capacity). Methodologically, it serves as a calibration control to quantify the radical-scavenging capacity of test compounds. Researchers should:
Q. How can researchers optimize this compound concentrations for cell culture studies to mitigate oxidative stress without cytotoxicity?
Optimal this compound concentrations vary by cell type and oxidative stress model. A systematic approach involves:
- Conducting dose-response assays (e.g., 10–500 µM) to identify the range where this compound reduces reactive oxygen species (ROS) without impairing viability (via MTT or ATP assays).
- Validating results with orthogonal methods (e.g., fluorescent ROS probes like DCFH-DA and flow cytometry) .
- Reporting batch-specific this compound purity (≥95% by HPLC) to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address contradictions in this compound efficacy reported across studies, such as variability in ROS inhibition rates?
Discrepancies often arise from differences in experimental conditions or model systems. To resolve these:
- Systematic variable analysis : Compare pH, temperature, and incubation time across studies. For example, this compound’s antioxidant activity declines at pH > 8.0 due to deprotonation of its phenolic group .
- Meta-analysis : Pool data from peer-reviewed studies using standardized metrics (e.g., IC50 values normalized to assay type). Tools like PRISMA guidelines can structure this process .
- Mechanistic validation : Use knockout models (e.g., Nrf2-deficient cells) to test whether this compound’s effects depend on endogenous antioxidant pathways .
Q. What methodological considerations are critical when investigating this compound interactions with pro-oxidant compounds in complex biological systems?
this compound may exhibit context-dependent behavior, such as synergism or antagonism with other redox-active agents. Researchers should:
- Design factorial experiments (e.g., varying this compound and pro-oxidant concentrations) to map interaction landscapes.
- Employ isobolographic analysis to distinguish additive vs. synergistic effects .
- Monitor real-time ROS dynamics using genetically encoded sensors (e.g., HyPer for H2O2) to capture transient effects .
Q. How can this compound be utilized to validate novel antioxidant assays, and what are common pitfalls in interpreting results?
this compound’s well-characterized redox properties make it ideal for assay validation. Key steps include:
- Assay linearity checks : Ensure this compound’s dose-response curve meets R² > 0.98 within the tested range.
- Cross-validation : Compare results with established assays (e.g., ORAC vs. FRAP) to confirm consistency .
- Artifact mitigation : Account for auto-oxidation of this compound under high-light conditions by conducting assays in dark environments .
Data Analysis and Reporting Guidelines
Q. How should researchers document this compound usage to enhance reproducibility in publications?
Adhere to the following in Methods sections:
- Source and purity : Specify the manufacturer, catalog number, and analytical verification (e.g., HPLC trace).
- Solution preparation : Detail solvent (e.g., ethanol or PBS), storage conditions (−20°C, light-protected), and expiration timelines.
- Negative controls : Explicitly state whether this compound was compared to vehicle-only or other antioxidants (e.g., ascorbic acid) .
Ethical and Contextual Considerations
Q. Under what conditions might this compound usage in animal studies introduce confounding variables?
- Pharmacokinetic variability : this compound’s short half-life in vivo (~2–4 hours) necessitates frequent dosing, which may stress animals and alter behavior .
- Species-specific metabolism : Rodents exhibit faster this compound clearance than primates; adjust dosing intervals accordingly.
- Ethical reporting : Disclose if this compound was used to rescue experimental toxicity, as this may mask underlying mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
